Taltobulin trifluoroacetate
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2S)-3-methyl-2-(methylamino)-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43N3O4.C2HF3O2/c1-17(2)20(16-18(3)25(33)34)30(10)24(32)22(26(4,5)6)29-23(31)21(28-9)27(7,8)19-14-12-11-13-15-19;3-2(4,5)1(6)7/h11-17,20-22,28H,1-10H3,(H,29,31)(H,33,34);(H,6,7)/b18-16+;/t20-,21-,22-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWPCKJNFBDPFA-LPWSJWOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC=CC=C1)NC.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C1=CC=CC=C1)NC.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44F3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Taltobulin Trifluoroacetate: A Deep Dive into its Antimicrotubule Mechanism of Action
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of Taltobulin trifluoroacetate, a potent synthetic antimicrotubule agent. Designed for researchers, scientists, and drug development professionals, this document details the molecular interactions, cellular consequences, and preclinical efficacy of Taltobulin, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound (also known as HTI-286) is a synthetic analogue of the naturally occurring tripeptide hemiasterlin, a compound originally isolated from marine sponges.[1][2] Taltobulin functions as a powerful antimitotic and antineoplastic agent by disrupting microtubule dynamics, a critical process for cell division.[2][3]
The primary mechanism involves the inhibition of tubulin polymerization.[1] Taltobulin binds to the Vinca domain on tubulin, the fundamental protein subunit of microtubules.[4] This binding prevents the tubulin dimers from assembling into microtubules, leading to the disruption and depolymerization of the microtubule network within the cell.[2][3]
The disruption of the microtubule cytoskeleton has profound effects on cellular processes, most notably mitosis. The inability to form a functional mitotic spindle prevents proper chromosome segregation, causing the cells to arrest in the G2/M phase of the cell cycle.[3] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1] This process is often mediated by the release of pro-death molecules from the mitochondria, resulting in caspase-dependent apoptosis.[5]
A key feature of Taltobulin is its ability to circumvent P-glycoprotein (P-gp) mediated multidrug resistance.[2][5] P-glycoprotein is an efflux pump that is often overexpressed in cancer cells and is responsible for pumping many chemotherapeutic agents out of the cell, rendering them ineffective. Taltobulin has been shown to be a poor substrate for P-gp, allowing it to maintain its potent cytotoxic activity in cancer cells that are resistant to other antimicrotubule agents like taxanes and vinca alkaloids.[4][5][6]
Quantitative Preclinical Data
Taltobulin has demonstrated potent cytotoxic and tumor-inhibiting effects in a wide range of preclinical models. The following tables summarize its in vitro and in vivo activity.
In Vitro Cytotoxicity
Taltobulin inhibits the growth of numerous human tumor cell lines with high potency. The half-maximal inhibitory concentration (IC50) was determined after 3 days of exposure.[7]
| Cell Line | Cancer Type | IC50 (nM) |
| Average | 18 Tumor Cell Lines | 2.5 ± 2.1 |
| Median | 18 Tumor Cell Lines | 1.7 |
| CCRF-CEM | Leukemia | 0.2 ± 0.03 |
| 1A9 | Ovarian | 0.6 ± 0.1 |
| A549 | Non-Small Cell Lung (NSCLC) | 1.1 ± 0.5 |
| NCI-H1299 | Non-Small Cell Lung (NSCLC) | 6.8 ± 6.1 |
| MX-1W | Breast | 1.8 ± 0.6 |
| MCF-7 | Breast | 7.3 ± 2.3 |
| HCT-116 | Colon | 0.7 ± 0.2 |
| DLD-1 | Colon | 1.1 ± 0.4 |
| Colo205 | Colon | 1.5 ± 0.6 |
| KM20 | Colon | 1.8 ± 0.6 |
| SW620 | Colon | 3.6 ± 0.8 |
| S1 | Colon | 3.7 ± 2.0 |
| HCT-15 | Colon | 4.2 ± 2.5 |
| Moser | Colon | 5.3 ± 4.1 |
| A375 | Melanoma | 1.1 ± 0.8 |
| Lox | Melanoma | 1.4 ± 0.6 |
| SK-Mel-2 | Melanoma | 1.7 ± 0.5 |
| MH | Morris Hepatoma | 1.0 |
| Hep3B | Hepatocellular Carcinoma | 2.0 |
| HepG2 | Hepatocellular Carcinoma | 3.0 |
Table 1: In vitro cytotoxicity of Taltobulin against a panel of human cancer cell lines. Data sourced from multiple studies.[5][7]
In Vivo Efficacy in Human Tumor Xenograft Models
Taltobulin has shown significant anti-tumor activity in athymic nu/nu female mice bearing human tumor xenografts.
| Tumor Model | Cancer Type | Administration Route | Dose | Tumor Growth Inhibition |
| Lox | Melanoma | p.o. gavage | 3 mg/kg | 97.3% |
| KB-3-1 | Epidermoid | p.o. gavage | 3 mg/kg | 82% |
| Lox | Melanoma | i.v. | 1.6 mg/kg | 96-98% (on day 12) |
| KB-8-5 | Skin Carcinoma | i.v. | 1.6 mg/kg | 84% (on day 14) |
| MX-1W | Breast | i.v. | 1.6 mg/kg | 97% |
| DLD-1 | Colon | i.v. | 1.6 mg/kg | 80% |
| HCT-15 | Colon | i.v. | 1.6 mg/kg | 66% |
Table 2: In vivo efficacy of Taltobulin in various human tumor xenograft models.[7][8]
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action and efficacy of Taltobulin.
Tubulin Polymerization Assay
This assay measures the effect of Taltobulin on the assembly of purified tubulin into microtubules. The polymerization process is monitored by an increase in light scattering (absorbance).
Materials:
-
Purified tubulin (e.g., bovine brain tubulin, >99% pure)
-
GTP solution (100 mM stock)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
This compound and control compounds (e.g., paclitaxel, nocodazole)
-
Temperature-regulated spectrophotometer with 96-well plate reading capability (340 nm)
-
Low-volume 96-well plates (pre-warmed to 37°C)
Procedure:
-
Reagent Preparation: Thaw tubulin protein on ice. Prepare the final polymerization buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol.[9][10] Keep all solutions on ice.
-
Compound Preparation: Prepare serial dilutions of Taltobulin and control compounds in the polymerization buffer.
-
Reaction Setup: In a pre-warmed 96-well plate at 37°C, add the test compounds.[9]
-
Initiation: To initiate the reaction, add the tubulin solution to each well to a final concentration of 3 mg/mL.[10] The total reaction volume is typically 100 µL.[9]
-
Measurement: Immediately place the plate in the 37°C spectrophotometer.[9] Measure the change in absorbance at 340 nm every minute for 60-90 minutes.[9][10]
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The rate of polymerization (Vmax) and the final plateau of absorbance are used to quantify the inhibitory or enhancing effects of the compounds.
Cell Viability (MTT) Assay
This colorimetric assay determines the cytotoxic effect of Taltobulin by measuring the metabolic activity of cells.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., RPMI, DMEM with FBS and antibiotics)
-
96-well tissue culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C, 5% CO2.[1][11]
-
Drug Treatment: The next day, add serial dilutions of Taltobulin to the wells. Include vehicle-only controls. Incubate for the desired period (e.g., 72 hours).[11]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[1][5][11] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][11] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm or 590 nm).[1][5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of Taltobulin's anti-tumor efficacy in a subcutaneous tumor model in immunodeficient mice.
Materials:
-
Athymic nude (nu/nu) mice (4-5 weeks old)
-
Human tumor cells (e.g., 2-5 x 10^6 cells per injection)[3]
-
Phosphate-Buffered Saline (PBS) or appropriate cell culture medium for injection
-
This compound formulated for in vivo administration (e.g., in saline)
-
Vehicle control solution
-
Calipers for tumor measurement
-
Anesthesia (e.g., ketamine/xylazine)[12]
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject the tumor cell suspension into the flank of each mouse.[3][12][13]
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).[3] Randomize the mice into treatment and control groups (n=5-8 mice per group).[3][13]
-
Drug Administration: Administer Taltobulin (e.g., 1.6 mg/kg i.v. or 3 mg/kg p.o.) and the vehicle control according to the desired schedule (e.g., daily, twice weekly).[3][6][8]
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers two to three times per week. Calculate the tumor volume using the formula: Volume = (length × width²) × 0.5.[3]
-
Endpoint: Continue the treatment for a predetermined period (e.g., 14-28 days) or until tumors in the control group reach a specified size. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.[3][13]
-
Data Analysis: Calculate the tumor growth inhibition (TGI) percentage. Plot the mean tumor volume for each group over time to visualize the treatment effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Portico [access.portico.org]
- 3. In vivo mouse xenograft tumor model [bio-protocol.org]
- 4. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cytoskeleton.com [cytoskeleton.com]
- 10. 3.3. Tubulin Polymerization Assay [bio-protocol.org]
- 11. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 12. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 13. In vivo tumor xenograft study [bio-protocol.org]
Taltobulin Trifluoroacetate: A Technical Guide for Drug Development Professionals
An In-depth Examination of a Potent Microtubule Inhibitor with P-Glycoprotein Evasion Properties
Introduction
Taltobulin trifluoroacetate, also known by its developmental code HTI-286, is a synthetic analogue of the natural tripeptide hemiasterlin, a compound originally isolated from marine sponges.[1][2][3] It is a potent antimicrotubule agent that has demonstrated significant activity in preclinical cancer models.[1][2][3] A key feature of taltobulin is its ability to circumvent P-glycoprotein (P-gp) mediated multidrug resistance, a common mechanism of resistance to other microtubule-targeting agents like taxanes and vinca alkaloids.[1][2][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy, and detailed experimental protocols for its evaluation.
Chemical Properties
Taltobulin is a tripeptide-like molecule with the chemical formula C27H43N3O4 and a molecular weight of 473.65 g/mol .[5][6] The trifluoroacetate salt form is commonly used in research and development.[7][8][9]
| Property | Value | Reference |
| Chemical Name | (S,E)-4-(((S)-3,3-dimethyl-1-((S)-3-methyl-2-(methylamino)-3-phenylbutanamido)-1-oxobutan-2-yl)(methyl)amino)-2,5-dimethylhex-2-enoic acid | [5] |
| Synonyms | HTI-286, SPA-110 | [3][5] |
| Molecular Formula | C27H43N3O4 | [5][6] |
| Molecular Weight | 473.65 | [5][6] |
| CAS Number | 228266-40-8 | [5][10] |
Mechanism of Action
Taltobulin exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.[1][2][3] The primary mechanism involves the following key steps:
-
Tubulin Binding: Taltobulin binds to the Vinca-peptide site on tubulin, the fundamental protein subunit of microtubules.[1][4]
-
Inhibition of Polymerization: This binding inhibits the polymerization of tubulin into microtubules.[1][7][8]
-
Microtubule Disruption: The interference with tubulin polymerization leads to the disruption of the microtubule network within the cell.[1][7][8]
-
Mitotic Arrest: As functional microtubules are essential for the formation of the mitotic spindle during cell division, their disruption causes cells to arrest in the G2/M phase of the cell cycle.[1][10]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][7][8]
A significant advantage of taltobulin is its reduced interaction with the P-glycoprotein (P-gp) efflux pump.[1][2][5] This allows the drug to maintain its potency in cancer cells that have developed resistance to other microtubule inhibitors by overexpressing P-gp.[1][2][4]
Preclinical Efficacy
In Vitro Activity
Taltobulin has demonstrated potent cytotoxic activity against a broad range of human tumor cell lines.[3][7][9] The mean IC50 value across 18 human tumor cell lines was 2.5 ± 2.1 nM.[1][2][4]
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| CCRF-CEM | Leukemia | 0.2 ± 0.03 | [7][9] |
| 1A9 | Ovarian | 0.6 ± 0.1 | [7][9] |
| A549 | NSCLC | 1.1 ± 0.5 | [7][9] |
| NCI-H1299 | NSCLC | 6.8 ± 6.1 | [7][9] |
| MX-1W | Breast | 1.8 ± 0.6 | [7][9] |
| MCF-7 | Breast | 7.3 ± 2.3 | [7][9] |
| HCT-116 | Colon | 0.7 ± 0.2 | [7][9] |
| DLD-1 | Colon | 1.1 ± 0.4 | [7][9] |
| Colo205 | Colon | 1.5 ± 0.6 | [7][9] |
| KM20 | Colon | 1.8 ± 0.6 | [7][9] |
| SW620 | Colon | 3.6 ± 0.8 | [7][9] |
| S1 | Colon | 3.7 ± 2.0 | [7][9] |
| HCT-15 | Colon | 4.2 ± 2.5 | [7][9] |
| Moser | Colon | 5.3 ± 4.1 | [7][9] |
| A375 | Melanoma | 1.1 ± 0.8 | [7][9] |
| Lox | Melanoma | 1.4 ± 0.6 | [7][9] |
| SK-Mel-2 | Melanoma | 1.7 ± 0.5 | [7][9] |
In Vivo Activity
Taltobulin has shown significant anti-tumor efficacy in various human tumor xenograft models in athymic mice.[1][3] Both intravenous and oral administration have been effective.[1][3]
| Xenograft Model | Cancer Type | Dose & Route | Tumor Growth Inhibition | Reference |
| Lox | Melanoma | 3 mg/kg, p.o. | 97.3% | [3][7][9] |
| KB-3-1 | Epidermoid | 3 mg/kg, p.o. | 82% | [3][7][9] |
| Lox | Melanoma | 1.6 mg/kg, i.v. | 96-98% (on day 12) | [3][7] |
| KB-8-5 | Epidermoid | 1.6 mg/kg, i.v. | 84% (on day 14) | [3][7][9] |
| MX-1W | Breast | 1.6 mg/kg, i.v. | 97% | [3][7][9] |
| DLD-1 | Colon | 1.6 mg/kg, i.v. | 80% | [3][7][9] |
| HCT-15 | Colon | 1.6 mg/kg, i.v. | 66% | [3][7][9] |
Importantly, taltobulin demonstrated efficacy in xenograft models where paclitaxel and vincristine were ineffective due to P-gp-mediated resistance.[1][4]
Experimental Protocols
Tubulin Polymerization Assay
This assay assesses the effect of a compound on the in vitro assembly of purified tubulin into microtubules.
Methodology:
-
Reagents: Purified bovine brain tubulin, GTP, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), and various concentrations of this compound.
-
Procedure:
-
Tubulin is pre-incubated with different concentrations of taltobulin or a vehicle control on ice.
-
The reaction is initiated by adding GTP and warming the mixture to 37°C to induce polymerization.
-
The increase in turbidity (light scattering) due to microtubule formation is monitored over time using a spectrophotometer at 340 nm.
-
-
Data Analysis: The rate and extent of tubulin polymerization are calculated from the absorbance curves. The IC50 value for polymerization inhibition is determined by plotting the percentage of inhibition against the logarithm of the taltobulin concentration.
Cell Proliferation Assay
This assay measures the cytotoxic effect of taltobulin on cancer cell lines.
Methodology:
-
Cell Lines: A panel of human cancer cell lines (e.g., those listed in the in vitro activity table).
-
Reagents: Cell culture medium, fetal bovine serum, antibiotics, this compound, and a viability reagent (e.g., MTS, MTT, or resazurin).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing serial dilutions of taltobulin or a vehicle control.
-
Cells are incubated for a specified period (e.g., 3 days).[3][7][9]
-
The viability reagent is added to each well, and after a further incubation period, the absorbance or fluorescence is measured using a plate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by fitting a dose-response curve to the data.
Immunofluorescence Microscopy for Microtubule Organization
This technique visualizes the effects of taltobulin on the cellular microtubule network.
Methodology:
-
Cell Culture: Cells are grown on coverslips.
-
Treatment: Cells are treated with taltobulin or a vehicle control for a defined period.
-
Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100).
-
Immunostaining:
-
Cells are incubated with a primary antibody against α-tubulin.
-
After washing, a fluorescently labeled secondary antibody is added.
-
Nuclei are counterstained with a DNA dye (e.g., DAPI).
-
-
Imaging: Coverslips are mounted on slides and imaged using a fluorescence microscope.
-
Analysis: The morphology of the microtubule network in treated cells is compared to that in control cells to assess disruption.
Flow Cytometry for Cell Cycle Analysis
This method quantifies the proportion of cells in different phases of the cell cycle.
Methodology:
-
Cell Treatment: Cells are treated with taltobulin or a vehicle control.
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with a DNA-intercalating fluorescent dye (e.g., propidium iodide).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The resulting DNA content histograms are analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates mitotic arrest.
Apoptosis Assay (e.g., Annexin V/PI Staining)
This assay detects and quantifies apoptotic cells.
Methodology:
-
Cell Treatment: Cells are treated with taltobulin or a vehicle control.
-
Staining: Cells are harvested and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a dye that enters necrotic or late apoptotic cells with compromised membranes).
-
Flow Cytometry: The fluorescence of individual cells is measured using a flow cytometer.
-
Data Analysis: The cell population is quadrant-gated to distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Conclusion
This compound is a promising antimicrotubule agent with a potent and broad spectrum of anti-cancer activity in preclinical models. Its key advantage lies in its ability to overcome P-glycoprotein-mediated multidrug resistance, a significant clinical challenge in the treatment of cancer. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of taltobulin and other novel microtubule inhibitors. Further research is warranted to fully elucidate its clinical potential.
References
- 1. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [PDF] HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo. | Semantic Scholar [semanticscholar.org]
- 5. medkoo.com [medkoo.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Ace Therapeutics [acetherapeutics.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to Hemiasterlin and Taltobulin Trifluoroacetate: A Comparative Analysis for Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of Hemiasterlin, a natural tripeptide isolated from marine sponges, and its synthetic analogue, Taltobulin trifluoroacetate (also known as HTI-286). Both compounds are highly potent antimicrotubule agents that induce mitotic arrest and apoptosis. This document details their respective mechanisms of action, presents comparative quantitative data on their efficacy, outlines key experimental protocols, and highlights the critical advantage of Taltobulin in overcoming P-glycoprotein-mediated multidrug resistance. This guide is intended for researchers, scientists, and professionals in the field of oncology drug development.
Introduction
Microtubule dynamics are a cornerstone of cell division, making them a validated and highly successful target for cancer chemotherapy. The search for novel agents that disrupt microtubule function has led to the discovery of compounds from diverse natural sources. Hemiasterlin, a tripeptide isolated from marine sponges, emerged as a potent inhibitor of tubulin polymerization with significant cytotoxic effects against cancer cells.[1][2]
To improve upon the pharmacological properties of the natural product, synthetic analogues were developed, leading to the creation of this compound (HTI-286).[3] Taltobulin was designed to retain the high potency of Hemiasterlin while addressing potential liabilities such as synthetic accessibility and, most importantly, susceptibility to drug resistance mechanisms.[3][4] This guide provides an in-depth comparison of these two molecules to inform preclinical and clinical research.
Chemical Structures
Hemiasterlin and Taltobulin are structurally related tripeptides. The core difference lies in the "A fragment" of the molecule. In Taltobulin, the 3-substituted indole ring of Hemiasterlin is replaced by a phenyl group. This modification is critical to Taltobulin's ability to circumvent P-glycoprotein-mediated drug efflux.
-
Hemiasterlin: C₃₀H₄₆N₄O₄, Molecular Weight: 526.7 g/mol
-
This compound: C₂₉H₄₄F₃N₃O₆, Molecular Weight: 587.67 g/mol
Mechanism of Action
Both Hemiasterlin and Taltobulin exert their cytotoxic effects through the same primary mechanism: disruption of microtubule dynamics. They are potent inhibitors of tubulin polymerization, binding to the Vinca-peptide site on tubulin.[3][5] This interaction prevents the assembly of microtubules, which are essential for the formation of the mitotic spindle during cell division. The cascade of events following tubulin binding is as follows:
-
Inhibition of Tubulin Polymerization: The drug binds to tubulin subunits, preventing them from assembling into microtubules.[3]
-
Microtubule Network Disruption: The existing microtubule network is depolymerized.[3]
-
Mitotic Arrest: Without a functional mitotic spindle, the cell cycle is arrested in the G2/M phase.[2][6]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3]
Quantitative Data
In Vitro Cytotoxicity
Taltobulin has demonstrated potent cytotoxic activity across a wide range of human tumor cell lines, with a mean IC₅₀ value of 2.5 ± 2.1 nM.[3] It is notably effective against cell lines derived from various cancers, including leukemia, ovarian, colon, melanoma, and breast cancer.
| Cell Line | Cancer Type | Taltobulin (HTI-286) IC₅₀ (nM) |
| CCRF-CEM | Leukemia | 0.2 ± 0.03 |
| 1A9 | Ovarian | 0.6 ± 0.1 |
| HCT-116 | Colon | 0.7 ± 0.2 |
| A549 | NSCLC | 1.1 ± 0.5 |
| A375 | Melanoma | 1.1 ± 0.8 |
| DLD-1 | Colon | 1.1 ± 0.4 |
| Lox | Melanoma | 1.4 ± 0.6 |
| Colo205 | Colon | 1.5 ± 0.6 |
| SK-Mel-2 | Melanoma | 1.7 ± 0.5 |
| MX-1W | Breast | 1.8 ± 0.6 |
| KM20 | Colon | 1.8 ± 0.6 |
| SW620 | Colon | 3.6 ± 0.8 |
| S1 | Colon | 3.7 ± 2.0 |
| HCT-15 | Colon | 4.2 ± 2.5 |
| Moser | Colon | 5.3 ± 4.1 |
| NCI-H1299 | NSCLC | 6.8 ± 6.1 |
| MCF-7 | Breast | 7.3 ± 2.3 |
| (Data sourced from Loganzo F, et al. Cancer Res. 2003)[3] |
Overcoming P-glycoprotein Mediated Resistance
A critical differentiator for Taltobulin is its ability to circumvent P-glycoprotein (P-gp/MDR1), a drug efflux pump that is a common cause of multidrug resistance.[4] Hemiasterlin shows moderate to high susceptibility to P-gp, whereas Taltobulin is a poor substrate and retains high potency in resistant cell lines.[4]
| Cell Line | P-gp Expression | Compound | IC₅₀ (nM) | Fold Resistance |
| KB-3-1 | Parental (Low) | Hemiasterlin | 0.34 | - |
| Taltobulin | 1.4 | - | ||
| KB-8-5 | Resistant (Medium) | Hemiasterlin | 1.1 | 3.2 |
| Taltobulin | 2.1 | 1.5 | ||
| KB-V1 | Resistant (High) | Hemiasterlin | 81 | 239 |
| Taltobulin | 11 | 7.9 | ||
| (Data sourced from Loganzo F, et al. Cancer Res. 2003)[4] |
In Vivo Efficacy
Taltobulin has demonstrated significant in vivo antitumor activity in multiple human tumor xenograft models in athymic mice. It has shown efficacy when administered both intravenously (i.v.) and orally (p.o.).[3][4]
| Xenograft Model | Cancer Type | Taltobulin (HTI-286) Treatment | Tumor Growth Inhibition (%) |
| Lox | Melanoma | 1.6 mg/kg i.v. | 96-98% |
| MX-1W | Breast (Resistant) | 1.6 mg/kg i.v. | 97% |
| KB-8-5 | Epidermoid (Resistant) | 1.6 mg/kg i.v. | 84% |
| DLD-1 | Colon (Resistant) | 1.6 mg/kg i.v. | 80% |
| HCT-15 | Colon (Resistant) | 1.6 mg/kg i.v. | 66% |
| Lox | Melanoma | 3 mg/kg p.o. | 97.3% |
| KB-3-1 | Epidermoid | 3 mg/kg p.o. | 82% |
| (Data sourced from Loganzo F, et al. Cancer Res. 2003)[3][4] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay biochemically measures the direct effect of a compound on the polymerization of purified tubulin.
Objective: To determine if Hemiasterlin or Taltobulin inhibits the assembly of tubulin into microtubules.
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)
-
Purified tubulin (>99%)
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Test compounds (Hemiasterlin, Taltobulin) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive controls: Paclitaxel (polymerization enhancer), Vinblastine (polymerization inhibitor)
-
Negative control: Vehicle (e.g., DMSO)
-
Temperature-controlled 96-well spectrophotometer/plate reader capable of reading at 340 nm.
Methodology:
-
Preparation: Reconstitute all reagents as per the manufacturer's instructions. Prepare serial dilutions of test compounds, positive controls, and the vehicle control. All reagents and plates should be pre-chilled on ice.
-
Reaction Setup: On ice, add the following to each well of a 96-well plate:
-
General Tubulin Buffer
-
GTP solution (to a final concentration of 1 mM)
-
Test compound dilution or control
-
Purified tubulin (e.g., to a final concentration of 3 mg/mL)
-
-
Initiation of Polymerization: Place the 96-well plate into the plate reader pre-warmed to 37°C. This temperature shift initiates polymerization.
-
Data Acquisition: Immediately begin recording the absorbance at 340 nm every minute for 60 minutes.
-
Analysis: Plot absorbance (OD at 340 nm) versus time. An increase in absorbance indicates microtubule polymerization. Compare the polymerization curves of compound-treated samples to the negative control. Inhibitors like Hemiasterlin and Taltobulin will show a suppression of the absorbance increase.
Cell Viability / Cytotoxicity Assay
Objective: To determine the concentration of Hemiasterlin or Taltobulin that inhibits the growth of a cancer cell line by 50% (IC₅₀).
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (Hemiasterlin, Taltobulin)
-
MTT or similar viability reagent (e.g., WST-1, resazurin)
-
Solubilization buffer (if using MTT)
-
Multi-well plate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with medium only (blank) and cells with vehicle-treated medium (negative control).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C, 5% CO₂.
-
Viability Assessment:
-
Add the viability reagent (e.g., MTT) to each well and incubate for 2-4 hours.
-
If using MTT, add solubilization buffer to dissolve the formazan crystals.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Subtract the blank reading from all wells. Normalize the data to the negative control (100% viability). Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression model to calculate the IC₅₀ value.
In Vivo Human Tumor Xenograft Study
Objective: To evaluate the antitumor efficacy of Hemiasterlin or Taltobulin in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nu/nu)
-
Human tumor cells (e.g., HCT-15, MX-1W)
-
Matrigel or similar basement membrane matrix
-
Test compound formulated in a sterile vehicle suitable for the route of administration (e.g., saline for i.v.)
-
Dosing syringes and needles
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5-10 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Staging: Monitor the mice regularly. Once tumors reach a palpable, measurable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound and vehicle control to their respective groups according to the planned schedule, dose, and route (e.g., 1.6 mg/kg, i.v., on days 1, 5, and 9).[4]
-
Monitoring: Measure tumor volumes with calipers (Volume = 0.5 x Length x Width²) and record mouse body weights 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Analysis: Plot the mean tumor volume for each group over time. Calculate the percent tumor growth inhibition (%TGI) at the end of the study compared to the vehicle control group.
Summary and Conclusion
Hemiasterlin is a potent, naturally occurring antimicrotubule agent. Its synthetic analogue, this compound, not only retains this high potency but also possesses a crucial pharmacological advantage: the ability to circumvent P-glycoprotein-mediated multidrug resistance.
The preclinical data strongly suggest that Taltobulin's profile—combining potent, broad-spectrum cytotoxicity with efficacy against resistant tumor models—makes it a highly promising candidate for clinical development.[3][4][6] Its ability to overcome P-gp resistance addresses a significant clinical challenge that limits the utility of other antimicrotubule agents like taxanes and vinca alkaloids.[3] Further investigation and clinical trials are warranted to fully realize the therapeutic potential of Taltobulin in treating advanced solid tumors.[1][5]
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Cytotoxic peptides hemiasterlin, hemiasterlin A and hemiasterlin B induce mitotic arrest and abnormal spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PMC [pmc.ncbi.nlm.nih.gov]
Taltobulin Trifluoroacetate: A Technical Guide to its Molecular Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taltobulin trifluoroacetate, also known as HTI-286, is a potent synthetic analog of the marine natural product hemiasterlin. It is an anti-microtubule agent that has demonstrated significant cytotoxic activity against a broad range of cancer cell lines, including those with multidrug resistance. This technical guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, and the downstream cellular consequences. Quantitative data from key studies are summarized, and detailed experimental protocols for assessing its activity are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's function.
Core Molecular Target: Tubulin
The primary molecular target of this compound is tubulin , the fundamental protein subunit of microtubules.[1][2][3] Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, most notably mitotic spindle formation and chromosome segregation during cell division. Taltobulin exerts its cytotoxic effects by disrupting microtubule dynamics.
Binding Site
Taltobulin binds to the Vinca-peptide site on β-tubulin .[4][5] This binding is non-covalent and distinct from the binding sites of other well-known microtubule-targeting agents like taxanes (paclitaxel) and colchicine. The interaction of taltobulin with this site is critical for its inhibitory effect on tubulin polymerization.
Mechanism of Action
This compound is a microtubule depolymerizing agent .[4][6] Its mechanism of action can be delineated into a series of sequential events:
-
Inhibition of Tubulin Polymerization: Taltobulin binds to soluble tubulin dimers, preventing their assembly into microtubules.[1][2][3] This action leads to a decrease in the overall microtubule polymer mass within the cell.
-
Disruption of Microtubule Dynamics: The inhibition of polymerization shifts the dynamic equilibrium of microtubules towards depolymerization. This leads to the disassembly of existing microtubules, including the critical mitotic spindle fibers.[1][2][3]
-
Mitotic Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase.[4][7] This prevents the proper alignment and segregation of chromosomes, ultimately blocking cell division.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, leading to programmed cell death.[1][2][3] While the precise signaling cascade is not fully elucidated for taltobulin specifically, it is understood that microtubule-disrupting agents, in general, induce apoptosis through the phosphorylation of Bcl-2 and the activation of downstream caspases.[8][9]
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound from preclinical studies.
Table 1: In Vitro Cytotoxicity of Taltobulin (HTI-286) Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM)[1][2][3] |
| CCRF-CEM | Leukemia | 0.2 ± 0.03 |
| 1A9 | Ovarian | 0.6 ± 0.1 |
| A549 | Non-Small Cell Lung Cancer | 1.1 ± 0.5 |
| NCI-H1299 | Non-Small Cell Lung Cancer | 6.8 ± 6.1 |
| MX-1W | Breast | 1.8 ± 0.6 |
| MCF-7 | Breast | 7.3 ± 2.3 |
| HCT-116 | Colon | 0.7 ± 0.2 |
| DLD-1 | Colon | 1.1 ± 0.4 |
| Colo205 | Colon | 1.5 ± 0.6 |
| KM20 | Colon | 1.8 ± 0.6 |
| SW620 | Colon | 3.6 ± 0.8 |
| S1 | Colon | 3.7 ± 2.0 |
| HCT-15 | Colon | 4.2 ± 2.5 |
| Moser | Colon | 5.3 ± 4.1 |
| A375 | Melanoma | 1.1 ± 0.8 |
| Lox | Melanoma | 1.4 ± 0.6 |
| SK-Mel-2 | Melanoma | 1.7 ± 0.5 |
| MH | Morris Hepatoma | ~1.0 |
| Hep3B | Hepatocellular Carcinoma | ~2.0 |
| HepG2 | Hepatocellular Carcinoma | ~3.0 |
Note: IC50 values represent the concentration of the drug required to inhibit cell growth by 50% after 3 days of continuous exposure.
Table 2: In Vivo Antitumor Activity of Taltobulin (HTI-286) in Xenograft Models
| Xenograft Model | Tumor Type | Administration Route | Dose | Tumor Growth Inhibition (%) | Reference |
| Lox | Melanoma | Oral (gavage) | 3 mg/kg | 97.3 | [1][3] |
| KB-3-1 | Epidermoid | Oral (gavage) | 3 mg/kg | 82 | [1][3] |
| HCT-15 | Colon | Intravenous | 1.6 mg/kg | 66 | [2] |
| DLD-1 | Colon | Intravenous | 1.6 mg/kg | 80 | [2] |
| MX-1W | Breast | Intravenous | 1.6 mg/kg | 97 | [2] |
| KB-8-5 | Epidermoid | Intravenous | 1.6 mg/kg | 84 | [2] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.
Materials:
-
Purified tubulin (e.g., from bovine brain or porcine)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI) or a spectrophotometer to measure turbidity at 340 nm
-
This compound and control compounds (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer)
-
96-well plates
-
Temperature-controlled plate reader
-
Prepare the tubulin polymerization reaction mix on ice. A typical reaction mix contains tubulin (e.g., 2 mg/mL), polymerization buffer, 1 mM GTP, and 10% glycerol.
-
Add the test compound (this compound) or control compounds at various concentrations to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the cold tubulin solution to the wells.
-
Immediately place the plate in a plate reader pre-warmed to 37°C.
-
Monitor the change in fluorescence or absorbance at 340 nm every minute for 60-90 minutes.
-
The rate of polymerization is determined from the slope of the linear phase of the polymerization curve. The effect of the compound is expressed as the percentage of inhibition of the polymerization rate compared to a vehicle control.
Mitotic Arrest Assay (Cell Cycle Analysis)
This assay quantifies the percentage of cells arrested in the G2/M phase of the cell cycle upon treatment with a compound.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 70% cold ethanol)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure: [14]
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms. An increase in the G2/M population indicates mitotic arrest.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Tubulin Polymerization Assay
Caption: Workflow for tubulin polymerization assay.
Logical Relationship of Taltobulin's Cellular Effects
Caption: Logical flow of taltobulin's cellular impact.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of antimicrotubule agents on signal transduction pathways of apoptosis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro tubulin polymerization assay [bio-protocol.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
Taltobulin Trifluoroacetate: An In-Depth Technical Guide to its Apoptosis Induction Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taltobulin trifluoroacetate, also known as HTI-286, is a synthetic analogue of the marine natural product hemiasterlin. It is a potent microtubule-destabilizing agent that has demonstrated significant anti-proliferative activity across a broad range of human tumor cell lines.[1][2][3][4] This technical guide provides a comprehensive overview of the molecular mechanism by which this compound induces apoptosis. It includes a summary of its cytotoxic and anti-proliferative activities, detailed experimental methodologies for key assays, and a visual representation of the proposed signaling pathway.
Introduction
Microtubules are dynamic cytoskeletal polymers that play a crucial role in various cellular processes, most notably in the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. This compound exerts its cytotoxic effects by inhibiting tubulin polymerization, leading to the disruption of microtubule organization within the cell.[1][2][3][4][5][6][7][8] This interference with microtubule function culminates in the arrest of the cell cycle at the G2/M phase and the subsequent activation of the apoptotic cell death program.[1]
Mechanism of Action
Taltobulin binds to the Vinca-peptide site on tubulin, which leads to the inhibition of microtubule assembly and depolymerization of existing microtubules.[4] This disruption of the microtubule network has profound consequences for dividing cells, primarily through the activation of the spindle assembly checkpoint. This checkpoint ensures the proper attachment of chromosomes to the mitotic spindle before the cell enters anaphase. In the presence of Taltobulin, the formation of a functional mitotic spindle is prevented, leading to a prolonged mitotic arrest. This sustained arrest is a critical trigger for the intrinsic pathway of apoptosis.
Quantitative Data on Anti-Proliferative Activity
This compound has demonstrated potent in vitro cytotoxicity against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from cell proliferation assays are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM)[5][7] |
| CCRF-CEM | Leukemia | 0.2 ± 0.03 |
| 1A9 | Ovarian | 0.6 ± 0.1 |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | 1.1 ± 0.5 |
| NCI-H1299 | Non-Small Cell Lung Cancer (NSCLC) | 6.8 ± 6.1 |
| MX-1W | Breast | 1.8 ± 0.6 |
| MCF-7 | Breast | 7.3 ± 2.3 |
| HCT-116 | Colon | 0.7 ± 0.2 |
| DLD-1 | Colon | 1.1 ± 0.4 |
| Colo205 | Colon | 1.5 ± 0.6 |
| KM20 | Colon | 1.8 ± 0.6 |
| SW620 | Colon | 3.6 ± 0.8 |
| S1 | Colon | 3.7 ± 2.0 |
| HCT-15 | Colon | 4.2 ± 2.5 |
| Moser | Colon | 5.3 ± 4.1 |
| A375 | Melanoma | 1.1 ± 0.8 |
| Lox | Melanoma | 1.4 ± 0.6 |
| SK-Mel-2 | Melanoma | 1.7 ± 0.5 |
Data represents the mean ± standard deviation from multiple experiments.
Apoptosis Induction Pathway
The prolonged mitotic arrest induced by this compound is a key signal for the initiation of apoptosis. While the precise molecular cascade for Taltobulin has not been fully elucidated in dedicated studies, the pathway can be inferred from the known mechanisms of other microtubule-targeting agents. The proposed pathway involves the activation of the intrinsic, or mitochondrial, pathway of apoptosis.
A critical event in mitotic arrest-induced apoptosis is the phosphorylation of the anti-apoptotic protein Bcl-2.[9][10] This phosphorylation can inactivate Bcl-2, tipping the cellular balance towards pro-apoptotic Bcl-2 family members like Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the effects of this compound are provided below.
Cell Viability and Proliferation (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and replace it with medium containing various concentrations of the drug. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[11][12][13][14]
Cell Cycle Analysis (BrdU and Propidium Iodide Staining)
This flow cytometry-based assay is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
BrdU (5-bromo-2'-deoxyuridine)
-
Propidium Iodide (PI)
-
RNase A
-
Ethanol (70%, ice-cold)
-
HCl (2M)
-
Anti-BrdU antibody (FITC conjugated)
-
Flow cytometer
Procedure:
-
Culture cells to 60-70% confluency and treat with this compound for the desired time.
-
Pulse-label the cells with 10 µM BrdU for 30-60 minutes.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and resuspend in 2M HCl to denature the DNA. Incubate for 30 minutes at room temperature.
-
Wash the cells to neutralize the acid and resuspend in antibody staining buffer.
-
Add the anti-BrdU-FITC antibody and incubate for 1 hour at room temperature in the dark.
-
Wash the cells and resuspend in PBS containing PI and RNase A.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[5][6][15][16][17]
Western Blotting for Apoptotic Proteins
This technique is used to detect the expression and activation of key proteins involved in the apoptotic pathway.
Materials:
-
Cancer cell lines treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-Bcl-2, anti-phospho-Bcl-2, anti-PARP, anti-cleaved PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.[18][19][20][21][22]
Conclusion
This compound is a potent anti-cancer agent that functions by disrupting microtubule dynamics, leading to mitotic arrest and the induction of apoptosis. Its high potency across a wide range of cancer cell lines, including those with resistance to other microtubule-targeting agents, makes it a promising candidate for further preclinical and clinical investigation. The technical information and protocols provided in this guide offer a framework for researchers to further explore the molecular pharmacology of Taltobulin and its potential as a therapeutic agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo. | Semantic Scholar [semanticscholar.org]
- 5. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 6. nationwidechildrens.org [nationwidechildrens.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Phosphorylation of Bcl2 and regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microtubule-Targeting Drugs Induce Bcl-2 Phosphorylation and Association with Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 17. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Apoptosis western blot guide | Abcam [abcam.com]
- 19. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Apoptosis assay and western blot analysis [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for Taltobulin Trifluoroacetate In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taltobulin trifluoroacetate (also known as HTI-286 trifluoroacetate) is a synthetic analog of the naturally occurring tripeptide hemiasterlin.[1] It is a potent anti-microtubule agent with significant antineoplastic and antimitotic activities.[1][2] Taltobulin has demonstrated efficacy in circumventing P-glycoprotein-mediated resistance, a common mechanism of resistance to other microtubule-targeting agents like taxanes and vinca alkaloids.[3][4] These characteristics make Taltobulin a compound of interest for cancer research and drug development.
This document provides detailed protocols for the in vitro use of this compound, including its mechanism of action, quantitative data on its cytotoxic effects, and methodologies for key experiments.
Mechanism of Action
Taltobulin exerts its biological effects by disrupting microtubule dynamics, which are essential for various cellular processes, most notably mitotic spindle formation and cell division.[2][3] The primary mechanism involves the inhibition of tubulin polymerization.[1][2][3] By binding to tubulin, Taltobulin prevents the assembly of microtubules, leading to a cascade of cellular events including the disruption of the cytoskeleton, cell cycle arrest in the G2/M phase, and ultimately, the induction of apoptosis (programmed cell death).[1][4]
Data Presentation
In Vitro Cytotoxicity of Taltobulin
Taltobulin has shown potent cytotoxic activity across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
| Cell Line | Cancer Type | IC50 (nM) |
| CCRF-CEM | Leukemia | 0.2 ± 0.03 |
| 1A9 | Ovarian | 0.6 ± 0.1 |
| A549 | Non-Small Cell Lung | 1.1 ± 0.5 |
| NCI-H1299 | Non-Small Cell Lung | 6.8 ± 6.1 |
| MX-1W | Breast | 1.8 ± 0.6 |
| MCF-7 | Breast | 7.3 ± 2.3 |
| HCT-116 | Colon | 0.7 ± 0.2 |
| DLD-1 | Colon | 1.1 ± 0.4 |
| Colo205 | Colon | 1.5 ± 0.6 |
| KM20 | Colon | 1.8 ± 0.6 |
| SW620 | Colon | 3.6 ± 0.8 |
| S1 | Colon | 3.7 ± 2.0 |
| HCT-15 | Colon | 4.2 ± 2.5 |
| Moser | Colon | 5.3 ± 4.1 |
| A375 | Melanoma | 1.1 ± 0.8 |
| Lox | Melanoma | 1.4 ± 0.6 |
| SK-Mel-2 | Melanoma | 1.7 ± 0.5 |
| Hepatic Tumor Cells (Mean) | Liver | 2 ± 1 |
Data compiled from multiple sources.[3][5][6][7][8]
Experimental Protocols
Cell Proliferation/Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 value of Taltobulin in a specific cancer cell line.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The concentration range should span several orders of magnitude around the expected IC50 (e.g., 0.01 nM to 100 nM).
-
Remove the medium from the wells and add 100 µL of the Taltobulin dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest Taltobulin concentration).
-
Incubation: Incubate the plate for 72 hours (or a duration appropriate for the cell line's doubling time) at 37°C and 5% CO2.[5]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Taltobulin concentration and determine the IC50 value using a non-linear regression curve fit.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of Taltobulin on the polymerization of purified tubulin.
Materials:
-
This compound
-
Purified tubulin (e.g., bovine brain tubulin, >99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[9][10]
-
GTP solution (100 mM)
-
Glycerol (optional, as a polymerization enhancer)[9]
-
Temperature-controlled microplate reader (340 nm)
-
Half-area 96-well plates[9]
Procedure:
-
Preparation: On ice, prepare a tubulin solution (e.g., 3 mg/mL) in polymerization buffer.[9]
-
Reaction Setup: In a pre-chilled 96-well plate, add the Taltobulin dilutions or vehicle control.
-
Add the tubulin solution to each well.
-
Initiation of Polymerization: To start the reaction, add GTP to a final concentration of 1 mM and immediately place the plate in the microplate reader pre-warmed to 37°C.[9]
-
Measurement: Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance is proportional to the amount of polymerized tubulin.[9]
-
Data Analysis: Plot the absorbance against time for each concentration of Taltobulin. Compare the polymerization curves of the treated samples to the vehicle control to determine the inhibitory effect.
References
- 1. N,beta,beta-Trimethyl-L-phenylalanyl-N-((1S,2E)-3-carboxy-1-(1-methylethyl)-2-buten-1-yl)-N,3-dimethyl-L-valinamide | C27H43N3O4 | CID 6918637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Taltobulin | TargetMol [targetmol.com]
- 7. glpbio.com [glpbio.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HTI-286 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTI-286, also known as taltobulin, is a synthetic analogue of the natural marine sponge product hemiasterlin.[1][2][3] It is a potent anti-cancer agent that functions by disrupting microtubule dynamics, a critical process for cell division.[1][2] Preclinical studies have demonstrated its significant efficacy in various cancer models, including xenograft mouse models of skin, breast, prostate, brain, and colon cancer.[2][3] A key feature of HTI-286 is its ability to overcome multidrug resistance mediated by P-glycoprotein (P-gp), making it a promising candidate for treating tumors that have become refractory to standard chemotherapies like paclitaxel and vincristine.[2][3][4]
Mechanism of Action
HTI-286 exerts its cytotoxic effects by inhibiting the polymerization of tubulin, the protein subunit of microtubules.[1][2][5] By binding to the Vinca-peptide site on tubulin, HTI-286 prevents the formation of the mitotic spindle, a structure essential for chromosome segregation during mitosis.[3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[2] Unlike taxanes, which stabilize microtubules, HTI-286 actively promotes their depolymerization.[1] Importantly, HTI-286 is a poor substrate for the P-glycoprotein drug efflux pump, allowing it to maintain its activity in cancer cells that overexpress this protein and are resistant to other microtubule-targeting agents.[1][2][3][4]
Signaling Pathway and Cellular Effects
Caption: Mechanism of action of HTI-286 in cancer cells.
In Vitro Activity of HTI-286
HTI-286 has demonstrated potent cytotoxic activity against a broad panel of human tumor cell lines. The mean IC50 value was found to be 2.5 ± 2.1 nM across 18 different human tumor cell lines, indicating greater potency than paclitaxel in the same cell lines.[1]
Preclinical In Vivo Efficacy in Xenograft Models
HTI-286 has shown significant anti-tumor activity in various human tumor xenograft models in athymic mice. Both intravenous and oral administration have been reported to be effective.[1][3]
Summary of In Vivo Efficacy Data
| Tumor Model | Cell Line | Treatment Schedule | Dose | Route | Tumor Growth Inhibition | Reference |
| Melanoma | Lox | Days 1, 5, 9 | 1.6 mg/kg | i.v. | 96-98% on day 12 | [1] |
| Epidermoid Carcinoma | KB-3-1 | Days 1, 5, 9 | 1.6 mg/kg | i.v. | Significant inhibition | [1] |
| P-gp Overexpressing Epidermoid Carcinoma | KB-8-5 | Days 1, 5, 9 | 1.6 mg/kg | i.v. | 84% on day 14 | [1] |
| Breast Carcinoma (P-gp+) | MX-1W | Days 1, 5, 9 | 1.6 mg/kg | i.v. | Significant inhibition | [1] |
| Colon Carcinoma (P-gp+) | DLD-1 | Days 1, 5, 9 | 1.6 mg/kg | i.v. | Significant inhibition | [1] |
| Colon Carcinoma (P-gp+) | HCT-15 | Days 1, 5, 9 | 1.6 mg/kg | i.v. | Significant inhibition | [1] |
| Prostate Cancer | PC-3 | Not Specified | Not Specified | i.v. | Significant inhibition | [6] |
| Docetaxel-Refractory Prostate Cancer | PC-3dR | Not Specified | Not Specified | i.v. | Potency retained | [6] |
| Androgen-Dependent Prostate Cancer | LNCaP | Not Specified | Not Specified | i.v. | Significant inhibition | [6] |
| Bladder Cancer | KU-7-luc | Twice a week for 2h | 0.2 mg/mL | Intravesical | Significant delay in tumor growth | [5] |
Experimental Protocols
General Xenograft Tumor Model Workflow
Caption: A typical workflow for an HTI-286 xenograft study.
Protocol 1: Subcutaneous Xenograft Model for Efficacy Assessment
1. Cell Culture:
-
Culture human tumor cells (e.g., Lox melanoma, KB-3-1 epidermoid carcinoma) in appropriate media and conditions until they reach the logarithmic growth phase.
-
Harvest cells using trypsin and wash with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Resuspend cells to a final concentration of 5-10 x 10^6 cells per 100 µL.
2. Animal Model:
-
Use female athymic nude mice, 6-8 weeks old.
-
Allow mice to acclimatize for at least one week before the start of the experiment.
3. Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
4. Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of approximately 100 mm³ (or 100 mg), randomize mice into treatment and control groups (n=5-10 mice per group).
5. Drug Preparation and Administration:
-
Prepare HTI-286 in a suitable vehicle, such as saline.
-
For the treatment group, administer HTI-286 intravenously (i.v.) via the tail vein at a dose of 1.6 mg/kg.
-
For the control group, administer an equivalent volume of the vehicle.
-
A typical treatment schedule is administration on days 1, 5, and 9.[1]
6. Efficacy Evaluation:
-
Continue to measure tumor volume and mouse body weight every 2-3 days throughout the study.
-
The primary endpoint is typically tumor growth inhibition. Calculate the percent tumor growth inhibition (%TGI) at a specific time point (e.g., day 12 or 14).
-
Monitor for any signs of toxicity, such as significant weight loss (>15-20%), lethargy, or ruffled fur.
7. Data Analysis:
-
Analyze the differences in tumor growth between the treated and control groups using appropriate statistical methods (e.g., t-test or ANOVA).
Protocol 2: Orthotopic Bladder Cancer Xenograft Model
1. Cell Line and Animal Model:
-
Use human bladder cancer cells stably expressing luciferase (e.g., KU-7-luc) for in vivo bioluminescence imaging.[5]
-
Use female nude mice.[5]
2. Tumor Implantation:
-
Anesthetize the mice and instill the KU-7-luc cells intravesically (directly into the bladder).[5]
3. Tumor Growth Monitoring:
-
Monitor tumor establishment and growth using bioluminescence imaging.[5]
4. Treatment Administration:
-
Once tumors are established, administer HTI-286 (e.g., at a concentration of 0.2 mg/mL) or a control substance (e.g., Mitomycin C or vehicle) intravesically.[5]
-
The drug is typically instilled for a set duration (e.g., 2 hours) on a schedule (e.g., twice a week).[5]
5. Efficacy and Pharmacokinetic Analysis:
-
Quantify tumor burden over time using bioluminescence imaging.
-
At the end of the study, plasma and tissue samples can be collected to determine the systemic bioavailability of HTI-286 using methods like high-performance liquid chromatography-mass spectrometry (HPLC-MS).[5]
Conclusion
HTI-286 is a potent antimicrotubule agent with a favorable preclinical profile, particularly in its ability to circumvent P-glycoprotein-mediated resistance. The protocols outlined above provide a framework for evaluating the in vivo efficacy of HTI-286 in various xenograft mouse models. These studies are crucial for further understanding its therapeutic potential and for guiding its clinical development for the treatment of a range of cancers, including those resistant to current therapies.[1][2][3][4]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo | UBC Chemistry [chem.ubc.ca]
- 4. researchgate.net [researchgate.net]
- 5. Intravesical chemotherapy of high-grade bladder cancer with HTI-286, a synthetic analogue of the marine sponge product hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting prostate cancer with HTI-286, a synthetic analog of the marine sponge product hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with Taltobulin Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taltobulin trifluoroacetate is a potent synthetic analog of the tripeptide hemiasterlin, functioning as a powerful antimicrotubule agent.[1][2] Its mechanism of action involves the inhibition of tubulin polymerization, which disrupts the cellular microtubule network.[1][3] This disruption leads to mitotic arrest and ultimately induces apoptosis in cancer cells.[1][4] Notably, Taltobulin has demonstrated efficacy in circumventing P-glycoprotein-mediated resistance, a common mechanism of resistance to other microtubule-targeting agents.[1][2] These characteristics make Taltobulin a compound of significant interest in cancer research and drug development.
This document provides detailed application notes and protocols for conducting cell viability assays with this compound. It is intended to guide researchers in accurately assessing the cytotoxic and cytostatic effects of this compound on various cancer cell lines.
Data Presentation
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines. This data is crucial for designing experiments, as it provides a starting point for determining the appropriate concentration range for your specific cell line of interest.
| Cell Line | Cancer Type | IC50 (nM) |
| CCRF-CEM | Leukemia | 0.2 ± 0.03 |
| 1A9 | Ovarian | 0.6 ± 0.1 |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | 1.1 ± 0.5 |
| NCI-H1299 | Non-Small Cell Lung Cancer (NSCLC) | 6.8 ± 6.1 |
| MX-1W | Breast | 1.8 ± 0.6 |
| MCF-7 | Breast | 7.3 ± 2.3 |
| HCT-116 | Colon | 0.7 ± 0.2 |
| DLD-1 | Colon | 1.1 ± 0.4 |
| Colo205 | Colon | 1.5 ± 0.6 |
| KM20 | Colon | 1.8 ± 0.6 |
| SW620 | Colon | 3.6 ± 0.8 |
| S1 | Colon | 3.7 ± 2.0 |
| HCT-15 | Colon | 4.2 ± 2.5 |
| Moser | Colon | 5.3 ± 4.1 |
| A375 | Melanoma | 1.1 ± 0.8 |
| Lox | Melanoma | 1.4 ± 0.6 |
| SK-Mel-2 | Melanoma | 1.7 ± 0.5 |
| Data sourced from MedChemExpress.[1] |
Experimental Protocols
Several colorimetric and luminescent assays can be employed to determine cell viability following treatment with this compound. The choice of assay may depend on the cell type, experimental goals, and available equipment. Below are detailed protocols for three commonly used assays: MTT, XTT, and CellTiter-Glo®.
Considerations for this compound:
-
Solubility: this compound is soluble in DMSO.[5] Prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentrations in the cell culture medium.
-
Trifluoroacetate (TFA) Salt: Be aware that the trifluoroacetate counter-ion may have independent biological effects, potentially inhibiting cell proliferation at high concentrations.[6][7] It is advisable to include a vehicle control (DMSO) and a TFA salt control (if available) to account for any non-specific effects.
-
Concentration Range: Based on the provided IC50 values, a starting concentration range of 0.1 nM to 100 nM is recommended for most cancer cell lines. A logarithmic serial dilution is appropriate for determining the IC50 value accurately.
-
Incubation Time: A 72-hour incubation period is a common starting point for assessing the effects of anti-proliferative agents.[1] However, this may need to be optimized for your specific cell line and experimental question.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[8][9]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from your DMSO stock.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Include wells with vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and untreated control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix gently with a pipette or on a plate shaker to dissolve the formazan crystals completely.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another tetrazolium-based colorimetric assay where the reduction of XTT by metabolically active cells produces a soluble formazan product.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
XTT labeling mixture (prepared according to the manufacturer's instructions, typically by mixing XTT reagent and an electron-coupling reagent)
-
Microplate reader capable of measuring absorbance at 450-500 nm
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
XTT Addition and Incubation:
-
After the treatment period, prepare the XTT labeling mixture according to the manufacturer's protocol.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized for the specific cell line.
-
-
Absorbance Measurement:
-
Gently shake the plate to ensure a homogenous distribution of the color.
-
Measure the absorbance of the samples in a microplate reader at a wavelength between 450 and 500 nm. A reference wavelength of 630-690 nm can be used to subtract non-specific background absorbance.
-
-
Data Analysis:
-
Follow step 6 from the MTT assay protocol.
-
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This is a homogeneous, luminescent assay that quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates suitable for luminescence measurements.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature.
-
Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent, following the manufacturer's instructions.
-
After the treatment period, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
-
Lysis and Signal Stabilization:
-
Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium but no cells) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for Cell Viability Assay
Caption: Experimental workflow for a typical cell viability assay.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. promega.com [promega.com]
- 3. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. goldbio.com [goldbio.com]
- 6. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. promega.com [promega.com]
- 8. zellx.de [zellx.de]
- 9. Inhibition of DNA Damage-induced Apoptosis through Cdc7-mediated Stabilization of Tob - PMC [pmc.ncbi.nlm.nih.gov]
Taltobulin: Application Notes for Immunofluorescence Staining of Microtubules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taltobulin (also known as HTI-286) is a potent synthetic analogue of the natural tripeptide hemiasterlin.[1][2] It functions as a powerful antimicrotubule agent, demonstrating significant efficacy in various cancer cell lines, including those resistant to other chemotherapy drugs like paclitaxel and vincristine.[3] Taltobulin exerts its cytotoxic effects by inhibiting the polymerization of tubulin, the fundamental protein subunit of microtubules.[1][2] This disruption of microtubule dynamics leads to the disorganization of the microtubule network, ultimately causing cell cycle arrest in the G2-M phase, induction of apoptosis (programmed cell death), and inhibition of tumor cell proliferation.[1][3]
These application notes provide a detailed protocol for the immunofluorescent staining of microtubules in cells treated with Taltobulin. This allows for the visualization of Taltobulin's impact on the microtubule cytoskeleton, a critical aspect for researchers in cancer biology and drug development.
Mechanism of Action
Taltobulin's primary mechanism of action involves the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape.[4][5][6] They are highly dynamic structures, constantly undergoing phases of polymerization (growth) and depolymerization (shrinkage).[4][5]
Taltobulin binds to tubulin and inhibits its polymerization into microtubules.[1][2] This leads to a net depolymerization and disruption of the microtubule network.[1][3] At nanomolar concentrations, Taltobulin has been shown to be cytotoxic, inducing mitotic arrest by disrupting the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during cell division.[7] This ultimately triggers the apoptotic pathway, leading to cell death.[1][2]
Figure 1: Mechanism of action of Taltobulin.
Quantitative Data: In Vitro Efficacy of Taltobulin
Taltobulin has demonstrated potent anti-proliferative activity across a wide range of human tumor cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[8][9] The following table summarizes the IC50 values of Taltobulin in various cancer cell lines after a 3-day exposure.
| Cell Line | Cancer Type | IC50 (nM) |
| CCRF-CEM | Leukemia | 0.2 ± 0.03 |
| 1A9 | Ovarian | 0.6 ± 0.1 |
| A549 | Non-Small Cell Lung Cancer | 1.1 ± 0.5 |
| NCI-H1299 | Non-Small Cell Lung Cancer | 6.8 ± 6.1 |
| MX-1W | Breast | 1.8 ± 0.6 |
| MCF-7 | Breast | 7.3 ± 2.3 |
| HCT-116 | Colon | 0.7 ± 0.2 |
| DLD-1 | Colon | 1.1 ± 0.4 |
| Colo205 | Colon | 1.5 ± 0.6 |
| KM20 | Colon | 1.8 ± 0.6 |
| SW620 | Colon | 3.6 ± 0.8 |
| S1 | Colon | 3.7 ± 2.0 |
| HCT-15 | Colon | 4.2 ± 2.5 |
| Moser | Colon | 5.3 ± 4.1 |
| A375 | Melanoma | 1.1 ± 0.8 |
| Lox | Melanoma | 1.4 ± 0.6 |
| SK-Mel-2 | Melanoma | 1.7 ± 0.5 |
| Hepatic Tumor Cells (mean) | Hepatocellular Carcinoma | 2 ± 1 |
Data sourced from MedChemExpress and a study on hepatic tumor cells.[1][2][3][10]
Experimental Protocols
Immunofluorescence Staining of Microtubules after Taltobulin Treatment
This protocol details the steps for treating cells with Taltobulin and subsequently performing immunofluorescence staining to visualize the microtubule network. This procedure is adapted from standard immunofluorescence protocols for cytoskeletal proteins.[11][12][13]
Materials:
-
Cells of interest cultured on glass coverslips
-
Taltobulin (HTI-286)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: Ice-cold methanol or 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS (for PFA fixation)
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-α-tubulin antibody
-
Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Taltobulin Treatment:
-
Prepare a stock solution of Taltobulin in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution in cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM) and a time-course experiment (e.g., 6h, 12h, 24h).
-
Remove the culture medium from the cells and replace it with the Taltobulin-containing medium. Include a vehicle control (medium with the same concentration of solvent as the highest Taltobulin concentration).
-
Incubate the cells for the desired duration at 37°C in a CO2 incubator.
-
-
Fixation:
-
Methanol Fixation (recommended for microtubules): [14]
-
Gently wash the cells once with PBS.
-
Aspirate the PBS and add ice-cold methanol.
-
Incubate for 5-10 minutes at -20°C.
-
-
Paraformaldehyde (PFA) Fixation:
-
Gently wash the cells once with PBS.
-
Add 4% PFA in PBS and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
-
Permeabilization (only for PFA fixation):
-
Add 0.1% Triton X-100 in PBS to the cells.
-
Incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Add Blocking Buffer to the cells.
-
Incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-α-tubulin antibody in Blocking Buffer according to the manufacturer's recommendations.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody in Blocking Buffer. Protect from light from this step onwards.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Nuclear Staining:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Wash the coverslips twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto glass slides with a drop of mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.
-
Figure 2: Immunofluorescence workflow.
Expected Results
Upon treatment with increasing concentrations of Taltobulin, a dose-dependent disruption of the microtubule network should be observed. In control (untreated) cells, a well-organized, filamentous network of microtubules extending from the perinuclear region to the cell periphery is expected. In Taltobulin-treated cells, this network will appear fragmented, disorganized, or even completely depolymerized, leading to a diffuse cytoplasmic staining pattern for tubulin. At concentrations that induce mitotic arrest, an increased number of rounded cells with condensed chromosomes and abnormal mitotic spindles may be visible.
Troubleshooting
-
Weak or No Signal:
-
Increase primary or secondary antibody concentration.
-
Increase incubation times.
-
Ensure the fixation method is appropriate for the antibody. Methanol fixation is generally preferred for preserving microtubule structure.[14]
-
-
High Background:
-
Increase the duration or number of wash steps.
-
Increase the concentration of BSA in the blocking buffer.
-
Decrease antibody concentrations.
-
-
Cell Detachment:
-
Use coated coverslips (e.g., poly-L-lysine) to improve cell adherence.[11]
-
Be gentle during washing steps.
-
By following these protocols, researchers can effectively utilize immunofluorescence to visualize and analyze the effects of Taltobulin on the microtubule cytoskeleton, providing valuable insights into its mechanism of action and its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunofluorescence of the Cytoskeleton [u-lab.my-pharm.ac.jp]
- 12. artsandsciences.syracuse.edu [artsandsciences.syracuse.edu]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. cellproduce.co.jp [cellproduce.co.jp]
Application Note: Flow Cytometry Analysis of Cellular Responses to HTI-286 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTI-286 is a potent synthetic analogue of hemiasterlin, a natural product isolated from marine sponges.[1][2][3] As an anti-microtubule agent, HTI-286 disrupts the normal dynamics of microtubule assembly by inhibiting tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][2][3][4] A significant advantage of HTI-286 is its ability to circumvent P-glycoprotein-mediated multidrug resistance, a common mechanism of resistance to other tubulin-targeting agents like taxanes and vinca alkaloids.[1][2]
This application note provides detailed protocols for analyzing the cellular effects of HTI-286 using flow cytometry. The described methods allow for the quantitative assessment of two key cellular processes affected by HTI-286: cell cycle progression and apoptosis. These analyses are critical for characterizing the mechanism of action of HTI-286 and for evaluating its efficacy in preclinical studies.
Mechanism of Action of HTI-286
HTI-286 binds to the Vinca-peptide site on tubulin, which inhibits the polymerization of microtubules.[1] This disruption of microtubule dynamics interferes with the formation and function of the mitotic spindle, a critical structure for chromosome segregation during cell division. Consequently, cells treated with HTI-286 are unable to progress through mitosis and accumulate in the G2/M phase of the cell cycle.[1][4] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Caption: Mechanism of action of HTI-286.
Quantitative Analysis of HTI-286 Effects
Flow cytometry is a powerful technique for the quantitative analysis of cellular responses to drug treatment. The following tables summarize the effects of HTI-286 on the cell cycle distribution and apoptosis induction in KB-3-1 human epidermoid carcinoma cells.
Table 1: Effect of HTI-286 on Cell Cycle Distribution of KB-3-1 Cells
| Treatment (24h) | Concentration (nM) | % G1 | % S | % G2/M | % Apoptosis |
| Vehicle (DMSO) | - | 58 | 22 | 20 | <1 |
| HTI-286 | 1 | 15 | 5 | 80 | 2 |
| HTI-286 | 3 | 5 | 2 | 93 | 5 |
| HTI-286 | 10 | 2 | 1 | 97 | 10 |
Data adapted from a study on KB-3-1 cells treated for 24 hours.[1]
Table 2: Time-Course of Apoptosis Induction by HTI-286 in KB-3-1 Cells
| Treatment | Time (h) | % Apoptotic Cells |
| Vehicle (DMSO) | 48 | <2 |
| HTI-286 (3 nM) | 24 | 5 |
| HTI-286 (3 nM) | 48 | 25 |
| HTI-286 (3 nM) | 72 | 60 |
Data adapted from a study on KB-3-1 cells.[1]
Experimental Protocols
The following are detailed protocols for the flow cytometric analysis of cell cycle and apoptosis in cells treated with HTI-286.
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol describes the preparation and staining of cells for cell cycle analysis based on DNA content.
Caption: Workflow for cell cycle analysis.
Materials:
-
Cells of interest (e.g., KB-3-1)
-
Complete cell culture medium
-
HTI-286 stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Drug Treatment: Treat cells with the desired concentrations of HTI-286 or vehicle (DMSO) for the specified duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2 or PE-Texas Red).
-
Collect at least 10,000 events per sample.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.
-
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide Staining
This protocol describes the dual staining of cells with Annexin V and PI to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for apoptosis analysis.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
HTI-286 stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting:
-
Collect both the floating cells (from the medium) and the adherent cells (by trypsinization) to ensure all apoptotic cells are included in the analysis.
-
Combine the cell suspensions and centrifuge at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use logarithmic scales for both the FITC (Annexin V) and PI fluorescence channels.
-
Create a quadrant plot to distinguish the following populations:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Data Interpretation and Logical Relationships
The results from the cell cycle and apoptosis assays provide a comprehensive picture of the cellular response to HTI-286.
Caption: Logical flow of data interpretation.
An increase in the percentage of cells in the G2/M phase, as determined by PI staining, is indicative of mitotic arrest. The Annexin V/PI assay confirms that this cell cycle arrest is followed by the induction of apoptosis. A time-course experiment will typically show an initial increase in the G2/M population, followed by a subsequent increase in the apoptotic population. This temporal relationship provides strong evidence for the mechanism of action of HTI-286.
Conclusion
The flow cytometry protocols described in this application note provide robust and quantitative methods for characterizing the cellular effects of HTI-286. By analyzing both cell cycle progression and apoptosis, researchers can effectively assess the potency and mechanism of action of this promising anti-cancer agent. The provided data and workflows serve as a valuable resource for scientists in academic research and drug development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Taltobulin Trifluoroacetate as an Antibody-Drug Conjugate Payload
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taltobulin trifluoroacetate (also known as HTI-286 trifluoroacetate) is a potent synthetic analog of the natural tripeptide hemiasterlin. As a microtubule-destabilizing agent, it disrupts tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] Its high cytotoxicity, particularly against multidrug-resistant cancer cell lines, makes it an attractive payload for the development of antibody-drug conjugates (ADCs).[1] ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic agent, like taltobulin, directly to cancer cells, thereby minimizing systemic toxicity.[1][2]
These application notes provide a comprehensive overview of the use of this compound as an ADC payload, including its mechanism of action, relevant in vitro and in vivo data, and detailed protocols for the synthesis, characterization, and evaluation of taltobulin-based ADCs.
Mechanism of Action
Taltobulin exerts its cytotoxic effect by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. The proposed signaling pathway for taltobulin-induced apoptosis is as follows:
Caption: Taltobulin's mechanism of action.
Data Presentation
In Vitro Cytotoxicity of this compound
Taltobulin has demonstrated potent cytotoxic activity across a broad range of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| CCRF-CEM | Leukemia | 0.2 ± 0.03 |
| 1A9 | Ovarian | 0.6 ± 0.1 |
| A549 | NSCLC | 1.1 ± 0.5 |
| NCI-H1299 | NSCLC | 6.8 ± 6.1 |
| MX-1W | Breast | 1.8 ± 0.6 |
| MCF-7 | Breast | 7.3 ± 2.3 |
| HCT-116 | Colon | 0.7 ± 0.2 |
| DLD-1 | Colon | 1.1 ± 0.4 |
| Colo205 | Colon | 1.5 ± 0.6 |
| KM20 | Colon | 1.8 ± 0.6 |
| SW620 | Colon | 3.6 ± 0.8 |
| S1 | Colon | 3.7 ± 2.0 |
| HCT-15 | Colon | 4.2 ± 2.5 |
| Moser | Colon | 5.3 ± 4.1 |
| A375 | Melanoma | 1.1 ± 0.8 |
| Lox | Melanoma | 1.4 ± 0.6 |
| SK-Mel-2 | Melanoma | 1.7 ± 0.5 |
Data compiled from MedChemExpress.[1]
In Vitro Cytotoxicity of a HER2-Targeted Taltobulin-ADC
A recent study detailed the synthesis and evaluation of an ADC comprising a HER2-targeting antibody conjugated to taltobulin. The results demonstrate high potency and specificity for HER2-positive cancer cells.
| Cell Line | HER2 Status | ADC IC50 (pM) |
| SKBR3 | Positive | ~500 |
| BT474 | Positive | ~500 |
| MCF7 | Negative | No significant activity |
Data is estimated from graphical representations in Charoenpattarapreeda et al.[2]
In Vivo Efficacy of Taltobulin
Preclinical studies in xenograft mouse models have shown significant tumor growth inhibition with systemic administration of taltobulin.
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition |
| Lox | Melanoma | 3 mg/kg, p.o. | 97.3% |
| KB-3-1 | Epidermoid | 3 mg/kg, p.o. | 82% |
| HCT-15 | Colon | 1.6 mg/kg, i.v. | 66% |
| DLD-1 | Colon | 1.6 mg/kg, i.v. | 80% |
| MX-1W | Breast | 1.6 mg/kg, i.v. | 97% |
| KB-8-5 | - | 1.6 mg/kg, i.v. | 84% |
Data compiled from MedChemExpress.[1]
Experimental Protocols
Synthesis of a Taltobulin-Linker Conjugate
The following is a representative protocol for the synthesis of a taltobulin-linker conjugate suitable for attachment to an antibody. This protocol is based on the convergent synthesis strategy described by Charoenpattarapreeda et al. and utilizes a cleavable linker, which is a common approach in ADC development.[2]
Caption: Taltobulin-linker synthesis workflow.
Materials:
-
This compound
-
Maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (MC-Val-Cit-PABC) linker with a terminal reactive group (e.g., NHS ester)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass spectrometer for characterization
Protocol:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the solution to act as a base.
-
In a separate vial, dissolve the MC-Val-Cit-PABC linker (1.1 equivalents) in anhydrous DMF.
-
Slowly add the linker solution to the taltobulin solution while stirring at room temperature.
-
Allow the reaction to proceed for 2-4 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the taltobulin-linker conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Confirm the identity and purity of the conjugate by mass spectrometry and NMR.
Antibody-Drug Conjugation
This protocol describes the conjugation of the taltobulin-linker to a monoclonal antibody, such as trastuzumab, targeting HER2. This method involves the reduction of interchain disulfide bonds in the antibody to generate free thiols for conjugation.
Caption: Antibody-drug conjugation workflow.
Materials:
-
HER2-targeting monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)
-
Taltobulin-linker conjugate with a maleimide group
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Size exclusion chromatography (SEC) column
-
Hydrophobic interaction chromatography (HIC) column
Protocol:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.
-
Add a 5-10 molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column.
-
Immediately add the taltobulin-linker conjugate (with a maleimide group) to the reduced antibody solution at a molar ratio of 5-10 fold excess of the linker-drug to the antibody.
-
Allow the conjugation reaction to proceed at room temperature for 1-2 hours.
-
Quench the reaction by adding an excess of N-acetylcysteine.
-
Purify the resulting ADC from unconjugated linker-drug and other small molecules using a SEC column.
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) by HIC and mass spectrometry.
-
Assess the aggregation and purity of the ADC by SEC.
In Vitro Cytotoxicity Assay
This protocol outlines the steps to evaluate the potency and specificity of the taltobulin-ADC on HER2-positive and HER2-negative breast cancer cell lines using a standard MTT assay.
Materials:
-
HER2-positive breast cancer cell lines (e.g., SKBR3, BT474)
-
HER2-negative breast cancer cell line (e.g., MCF7)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
Taltobulin-ADC
-
Free Taltobulin (for comparison)
-
Untargeted control ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Protocol:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the taltobulin-ADC, free taltobulin, and the control ADC in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the various drug dilutions to the respective wells. Include untreated control wells.
-
Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values by plotting the data using a non-linear regression model.
In Vivo Efficacy Study in a Xenograft Model
This protocol describes a typical in vivo study to assess the anti-tumor efficacy of a taltobulin-ADC in a mouse xenograft model of HER2-positive breast cancer.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
HER2-positive breast cancer cells (e.g., BT474)
-
Matrigel
-
Taltobulin-ADC
-
Vehicle control (e.g., saline)
-
Untargeted control ADC
Protocol:
-
Subcutaneously implant 5-10 x 10^6 BT474 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=5-10 per group):
-
Vehicle control
-
Taltobulin-ADC (e.g., 1, 3, and 10 mg/kg)
-
Untargeted control ADC (at the highest dose of the targeted ADC)
-
-
Administer the treatments intravenously (i.v.) once a week for 3-4 weeks.
-
Measure tumor volume and body weight twice a week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy.
Conclusion
This compound is a highly potent cytotoxic agent with a well-defined mechanism of action that makes it an excellent payload for the development of antibody-drug conjugates. The preclinical data for taltobulin-based ADCs targeting HER2-positive breast cancer demonstrate picomolar potency and high specificity, highlighting the potential of this approach for targeted cancer therapy. The protocols provided herein offer a framework for the synthesis, conjugation, and evaluation of taltobulin-ADCs, enabling further research and development in this promising area of oncology.
References
Troubleshooting & Optimization
Technical Support Center: Taltobulin Trifluoroacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Taltobulin trifluoroacetate.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound, with a focus on solubility problems.
Issue 1: Difficulty Dissolving Lyophilized this compound Powder
Initial Steps:
-
Equilibration: Before opening, allow the vial of lyophilized powder to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture, which can affect solubility and stability.
-
Solvent Selection: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for preparing stock solutions of this compound.
Troubleshooting Workflow:
If initial attempts to dissolve the compound are unsuccessful, follow this workflow:
Taltobulin Trifluoroacetate Technical Support Center
Disclaimer: Publicly available information on the specific off-target effects of taltobulin trifluoroacetate is limited. This guide focuses on its well-documented on-target mechanism as a microtubule inhibitor and provides troubleshooting for issues that researchers may encounter, which could be related to on-target effects in different experimental systems or potential, uncharacterized off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent synthetic analogue of the tripeptide hemiasterlin. Its primary mechanism of action is the inhibition of tubulin polymerization.[1][2][3] By binding to tubulin, it disrupts the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. This disruption leads to mitotic arrest and subsequent programmed cell death (apoptosis).[1][2][3]
Q2: What are the expected cellular effects of this compound treatment?
A2: Treatment of cancer cells with this compound is expected to result in:
-
Disruption of the microtubule network.
-
Arrest of the cell cycle in the G2/M phase (mitotic arrest).[1]
-
Inhibition of cell proliferation and cytotoxicity in a broad range of tumor cell lines.[2]
Q3: In which cell lines has this compound demonstrated high potency?
A3: this compound has shown potent activity against a variety of cancer cell lines, including those from leukemia, ovarian, non-small cell lung cancer (NSCLC), breast, colon, and melanoma.[1][2] It is notably effective in cell lines that exhibit P-glycoprotein-mediated resistance, a common mechanism of resistance to other chemotherapy agents.[1][3]
Q4: Are there any known off-target effects of this compound?
A4: As of the latest available data, specific molecular off-target binding profiles for this compound are not extensively documented in public literature. Most observed effects are consistent with its primary mechanism as a potent microtubule inhibitor. Side effects in non-cancerous, rapidly dividing cells are generally considered on-target toxicities. Any unexpected effects in a specific experimental model should be investigated further.
Q5: What is the role of the trifluoroacetate salt in this compound?
A5: Trifluoroacetate is a common counterion used to form a salt of a drug substance, often to improve its stability, solubility, and handling properties. The trifluoroacetate ion itself is not expected to have significant biological activity at the concentrations used for taltobulin treatment.
Troubleshooting Guides
Issue 1: Higher-than-Expected Cytotoxicity in a Non-Cancerous Cell Line
| Possible Cause | Troubleshooting Step |
| High Proliferation Rate of the Cell Line | Microtubule inhibitors like taltobulin are particularly toxic to rapidly dividing cells. Assess the proliferation rate of your control cell line (e.g., via a BrdU or Ki67 assay). |
| On-Target Toxicity | The observed cytotoxicity may be an expected on-target effect due to the essential role of microtubules in all eukaryotic cells. Consider using a lower concentration range or a shorter exposure time for your specific cell line. |
| Potential Off-Target Effect | If cytotoxicity is observed at concentrations well below what is required for microtubule disruption in your system, consider performing a rescue experiment by overexpressing tubulin or using a structurally unrelated microtubule inhibitor to see if the effect is recapitulated. |
Issue 2: Inconsistent IC50 Values Across Experiments
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure consistent cell seeding density across all plates and experiments. IC50 values can be influenced by the number of cells at the start of the assay. |
| Compound Stability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1] |
| Assay Duration | Use a consistent incubation time for all experiments. The IC50 value for taltobulin is dependent on the duration of exposure.[2] |
| Cell Line Passage Number | High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells within a consistent and low passage number range. |
Issue 3: Lack of Apoptosis Induction Despite Cell Cycle Arrest
| Possible Cause | Troubleshooting Step |
| Defective Apoptotic Pathway in the Cell Line | Some cell lines have mutations in key apoptotic proteins (e.g., p53, Bax/Bak). Verify the integrity of the apoptotic pathway in your cell line using a known apoptosis inducer (e.g., staurosporine). |
| Insufficient Drug Concentration or Exposure Time | While lower concentrations may be sufficient for mitotic arrest, higher concentrations or longer exposure may be necessary to trigger the apoptotic cascade. Perform a time-course and dose-response experiment to assess apoptosis markers (e.g., cleaved caspase-3, PARP cleavage). |
| Alternative Cell Death Mechanisms | Prolonged mitotic arrest can sometimes lead to other forms of cell death, such as mitotic catastrophe or senescence. Investigate markers for these alternative fates. |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| CCRF-CEM | Leukemia | 0.2 ± 0.03 |
| 1A9 | Ovarian | 0.6 ± 0.1 |
| A549 | NSCLC | 1.1 ± 0.5 |
| NCI-H1299 | NSCLC | 6.8 ± 6.1 |
| MX-1W | Breast | 1.8 ± 0.6 |
| MCF-7 | Breast | 7.3 ± 2.3 |
| HCT-116 | Colon | 0.7 ± 0.2 |
| DLD-1 | Colon | 1.1 ± 0.4 |
| Colo205 | Colon | 1.5 ± 0.6 |
| KM20 | Colon | 1.8 ± 0.6 |
| SW620 | Colon | 3.6 ± 0.8 |
| S1 | Colon | 3.7 ± 2.0 |
| HCT-15 | Colon | 4.2 ± 2.5 |
| Moser | Colon | 5.3 ± 4.1 |
| A375 | Melanoma | 1.1 ± 0.8 |
| Lox | Melanoma | 1.4 ± 0.6 |
| SK-Mel-2 | Melanoma | 1.7 ± 0.5 |
| Data is presented as mean ± standard deviation. The incubation time for these assays was 3 days.[2] |
Experimental Protocols
Key Experiment: In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the assembly of purified tubulin into microtubules. Polymerization is monitored by an increase in light scattering (turbidity) at 340-350 nm.
Materials:
-
Lyophilized bovine brain tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Glycerol
-
This compound
-
Paclitaxel (positive control for polymerization enhancement)
-
Nocodazole (positive control for polymerization inhibition)
-
DMSO (vehicle control)
-
Temperature-controlled spectrophotometer with 96-well plate reading capability
-
Low-binding 96-well plates
-
Ice bucket and metal block
Procedure:
-
Preparation of Reagents:
-
Reconstitute tubulin in ice-cold General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice.
-
Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in General Tubulin Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1-2%.
-
Prepare control compounds (e.g., 10 µM Paclitaxel, 10 µM Nocodazole) and a vehicle control (DMSO in buffer).
-
-
Assay Setup:
-
Pre-chill the 96-well plate on a metal block on ice.
-
Add 10 µL of the taltobulin dilutions, controls, or vehicle to the appropriate wells.
-
Prepare the tubulin polymerization mix on ice: To the required volume of General Tubulin Buffer, add glycerol to 10% (v/v) and GTP to a final concentration of 1 mM. Finally, add the reconstituted tubulin to a final concentration of 3 mg/mL.
-
Initiate the reaction by adding 90 µL of the tubulin polymerization mix to each well containing the compound/control. Mix gently by pipetting up and down, avoiding bubbles.
-
-
Data Acquisition:
-
Immediately transfer the 96-well plate to the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance (OD 340 nm) versus time for each condition.
-
Compare the polymerization curves of taltobulin-treated samples to the vehicle control. Inhibition of polymerization will result in a lower rate of absorbance increase and a lower final plateau.
-
Visualizations
Caption: Taltobulin inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.
Caption: Experimental workflow for determining the IC50 of taltobulin.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Taltobulin Trifluoroacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential challenges during experiments with Taltobulin trifluoroacetate.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Higher than expected IC50 value or apparent resistance in a sensitive cell line.
-
Question: My cells, which are reported to be sensitive to this compound, are showing a higher IC50 value than expected. What could be the cause?
-
Possible Causes and Solutions:
-
Compound Integrity: this compound, like many compounds, can degrade over time if not stored properly. Ensure that it has been stored at -20°C or -80°C and protected from light and moisture.[1] Prepare fresh dilutions from a stock solution for each experiment.
-
Cell Health and Passage Number: Cells that are unhealthy or have been in continuous culture for a high number of passages can exhibit altered drug sensitivity. Use cells with a low passage number and ensure they are in the logarithmic growth phase at the time of treatment.
-
Assay Conditions: The final IC50 value can be influenced by seeding density, assay duration, and the specific viability assay used. Optimize these parameters for your cell line. Ensure that the cell seeding density allows for logarithmic growth throughout the assay duration.[2]
-
Mycoplasma Contamination: Mycoplasma contamination can significantly alter cellular responses to drugs. Regularly test your cell lines for mycoplasma contamination.
-
Issue 2: Inconsistent results between replicate experiments.
-
Question: I am observing significant variability in the efficacy of this compound between replicate experiments. How can I improve reproducibility?
-
Possible Causes and Solutions:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting of both the compound and cell suspensions. Use calibrated pipettes and visually inspect multi-well plates for consistent volumes.
-
Cell Seeding Uniformity: Uneven cell seeding can lead to variability. Ensure a homogenous cell suspension before plating and use a consistent plating technique. Avoid edge effects in multi-well plates by not using the outer wells or by filling them with sterile media or PBS.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment. If using a stock solution, ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles.[1]
-
Incubation Conditions: Maintain consistent incubation conditions (temperature, CO2, humidity) between experiments.
-
Issue 3: No observable effect on microtubule polymerization in an in vitro assay.
-
Question: I am not seeing any inhibition of tubulin polymerization in my in vitro assay with this compound. What could be wrong?
-
Possible Causes and Solutions:
-
Reagent Quality: Ensure the tubulin used in the assay is of high quality and has been stored correctly to maintain its polymerization competency.
-
Assay Buffer Composition: The composition of the polymerization buffer is critical. Ensure all components are at the correct concentration and pH.
-
Temperature Control: Tubulin polymerization is highly temperature-dependent. Ensure the reaction is initiated and maintained at 37°C.[3]
-
Compound Concentration: Verify the concentration of the this compound solution used in the assay.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent antimicrotubule agent. It functions by inhibiting the polymerization of tubulin, the protein subunit of microtubules.[1][4] This disruption of microtubule dynamics leads to mitotic arrest in dividing cells, ultimately triggering apoptosis (programmed cell death).[1][4]
Q2: this compound is described as circumventing P-glycoprotein-mediated resistance. What does this mean?
A2: P-glycoprotein (P-gp) is a cell membrane protein that can actively pump various drugs, including many chemotherapy agents, out of the cell. This is a common mechanism of multidrug resistance (MDR). This compound is not a substrate for P-gp, meaning it is not efficiently removed from the cell by this pump.[1][4] This allows it to maintain its cytotoxic activity in cancer cells that overexpress P-gp and are resistant to other drugs.
Q3: What are other potential mechanisms of resistance to this compound?
A3: While this compound overcomes P-gp-mediated resistance, other mechanisms, known to cause resistance to microtubule inhibitors that bind to the colchicine site, could potentially arise.[5][6] These include:
-
Mutations in β-tubulin: Changes in the amino acid sequence of β-tubulin, particularly at or near the drug-binding site, can reduce the binding affinity of this compound, thereby decreasing its efficacy.[7]
-
Altered Tubulin Isotype Expression: Human cells express several different isotypes of β-tubulin. Overexpression of certain isotypes, such as βIII-tubulin, has been linked to resistance to some microtubule-targeting agents.[5]
-
Changes in Microtubule Regulatory Proteins: Proteins that regulate microtubule dynamics can also play a role in drug resistance. Alterations in the expression or activity of these proteins may counteract the effects of this compound.
Q4: How can I develop a this compound-resistant cell line for my research?
A4: Developing a drug-resistant cell line typically involves continuous exposure of a sensitive parental cell line to gradually increasing concentrations of the drug over a prolonged period (several months).[8] The surviving cells are then selected and expanded at each concentration step. The level of resistance should be periodically verified by determining the IC50 value compared to the parental cell line.[9]
Q5: What in vivo efficacy has been observed for this compound?
A5: this compound has demonstrated significant antitumor activity in various human tumor xenograft models in mice.[1] For example, intravenous administration has been shown to inhibit the growth of HCT-15, DLD-1, MX-1W, and KB-8-5 human tumor xenografts.[1] Oral administration has also been effective, inhibiting the growth of Lox melanoma and KB-3-1 epidermoid xenografts.[1]
Quantitative Data
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| CCRF-CEM | Leukemia | 0.2 ± 0.03 |
| 1A9 | Ovarian | 0.6 ± 0.1 |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | 1.1 ± 0.5 |
| NCI-H1299 | Non-Small Cell Lung Cancer (NSCLC) | 6.8 ± 6.1 |
| MX-1W | Breast | 1.8 ± 0.6 |
| MCF-7 | Breast | 7.3 ± 2.3 |
| HCT-116 | Colon | 0.7 ± 0.2 |
| DLD-1 | Colon | 1.1 ± 0.4 |
| Colo205 | Colon | 1.5 ± 0.6 |
| KM20 | Colon | 1.8 ± 0.6 |
| SW620 | Colon | 3.6 ± 0.8 |
| S1 | Colon | 3.7 ± 2.0 |
| HCT-15 | Colon | 4.2 ± 2.5 |
| Moser | Colon | 5.3 ± 4.1 |
| A375 | Melanoma | 1.1 ± 0.8 |
| Lox | Melanoma | 1.4 ± 0.6 |
| SK-Mel-2 | Melanoma | 1.7 ± 0.5 |
| Data sourced from MedChemExpress.[1][4] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Administration Route | Dose | Tumor Growth Inhibition |
| Lox Melanoma | Oral (p.o. gavage) | 3 mg/kg | 97.3% |
| KB-3-1 Epidermoid | Oral (p.o. gavage) | 3 mg/kg | 82% |
| KB-8-5 | Intravenous (i.v.) | 1.6 mg/kg | 84% on day 14 |
| MX-1W | Intravenous (i.v.) | 1.6 mg/kg | 97% |
| DLD-1 | Intravenous (i.v.) | 1.6 mg/kg | 80% |
| HCT-15 | Intravenous (i.v.) | 1.6 mg/kg | 66% |
| Data sourced from MedChemExpress.[1][4] |
Experimental Protocols
1. Protocol for In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin in vitro.
-
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)
-
Purified tubulin protein
-
GTP solution
-
Polymerization buffer
-
This compound
-
Microplate reader capable of measuring absorbance at 340 nm and maintaining a temperature of 37°C
-
96-well plates
-
-
Procedure:
-
Prepare the tubulin solution in ice-cold polymerization buffer containing GTP.
-
Add this compound at various concentrations to the wells of a pre-warmed 96-well plate. Include a vehicle control (e.g., DMSO).
-
Initiate the polymerization reaction by adding the tubulin solution to the wells.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.[10]
-
Plot the absorbance against time to generate polymerization curves. Inhibition of polymerization will result in a lower rate and extent of absorbance increase compared to the vehicle control.
-
2. Protocol for Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the effects of this compound on the microtubule network within cells.
-
Materials:
-
Cells cultured on coverslips
-
This compound
-
Fixation solution (e.g., ice-cold methanol or paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells with this compound at the desired concentration and for the desired time.
-
Fix the cells with ice-cold methanol for 5-10 minutes at -20°C or with paraformaldehyde for 10-15 minutes at room temperature.[11][12]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.
-
Incubate with the primary anti-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
-
3. Protocol for Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the cell cycle phase distribution of cells treated with this compound.
-
Materials:
-
Cells treated with this compound
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes at 4°C.[13]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity. The G2/M population will have approximately twice the DNA content of the G1 population. This compound treatment is expected to cause an accumulation of cells in the G2/M phase.
-
4. Protocol for Apoptosis Assay using Annexin V Staining
This assay quantifies the percentage of apoptotic cells following treatment with this compound.
-
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
-
-
Procedure:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.[14]
-
Add Annexin V-FITC and PI to the cell suspension.[14]
-
Incubate for 15 minutes at room temperature in the dark.[15]
-
Analyze the samples by flow cytometry.
-
Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V and PI positive (late apoptosis/necrosis).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: Potential mechanisms of resistance to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. m.youtube.com [m.youtube.com]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico study of colchicine resistance molecular mechanisms caused by tubulin structural polymorphism | PLOS One [journals.plos.org]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tubulin polymerization assay [bio-protocol.org]
- 11. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. docs.abcam.com [docs.abcam.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SE [thermofisher.com]
Technical Support Center: Taltobulin Trifluoroacetate Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Taltobulin trifluoroacetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as HTI-286 trifluoroacetate) is a synthetic analog of the natural marine compound hemiasterlin.[1][2] It is a potent anti-microtubule agent that functions by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death).[1][2] A key advantage of Taltobulin is its ability to circumvent P-glycoprotein-mediated resistance, making it effective against multi-drug resistant cancer cell lines.[1][2]
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in DMSO (Dimethyl sulfoxide) at concentrations of ≥ 39 mg/mL (66.36 mM).[2] For long-term storage, the solid form should be kept at 4°C, sealed, and away from moisture.[2] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Q3: What are the typical concentrations of this compound used in cell-based assays?
A3: Taltobulin is highly potent, with effective concentrations in the low nanomolar range for most cancer cell lines. The average IC50 (half-maximal inhibitory concentration) across a panel of 18 tumor cell lines was found to be 2.5 ± 2.1 nM after a 3-day incubation period.[1][2] However, the optimal concentration can vary depending on the cell line and the specific assay. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your experimental system.
Q4: I am observing unexpected cytotoxicity or reduced cell proliferation in my vehicle control group. What could be the cause?
A4: There are two primary factors to consider:
-
DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) and is consistent across all wells, including untreated controls. High concentrations of DMSO can be toxic to cells.
-
Trifluoroacetate (TFA) Counter-ion Effects: Taltobulin is supplied as a trifluoroacetate salt. Residual TFA from the synthesis and purification process can have biological effects, including the inhibition of cell proliferation, sometimes at concentrations as low as 10 nM. If you suspect TFA-related effects, consider using a vehicle control that includes a similar concentration of TFA, or alternatively, perform a salt exchange to a hydrochloride (HCl) salt.
Q5: My IC50 values for this compound are inconsistent between experiments. What are the potential reasons?
A5: Inconsistent IC50 values can arise from several factors:
-
Cell Density and Growth Phase: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the start of each experiment. Overly confluent or starved cells can exhibit altered sensitivity to cytotoxic agents.
-
Compound Stability: While Taltobulin stock solutions are stable when stored correctly, the stability in cell culture medium over extended periods (e.g., 72 hours) may vary. It is best practice to prepare fresh dilutions from your frozen stock for each experiment.
-
Assay Variability: Variations in incubation times, reagent concentrations (e.g., MTT, XTT), and instrumentation can all contribute to variability. Standardize your protocols and ensure all equipment is properly calibrated.
-
Pipetting Accuracy: Given the high potency of Taltobulin, small inaccuracies in pipetting can lead to significant variations in the final concentration. Use calibrated pipettes and perform serial dilutions carefully.
Data Summary Tables
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| CCRF-CEM | Leukemia | 0.2 ± 0.03 |
| 1A9 | Ovarian | 0.6 ± 0.1 |
| A549 | Non-Small Cell Lung Cancer | 1.1 ± 0.5 |
| NCI-H1299 | Non-Small Cell Lung Cancer | 6.8 ± 6.1 |
| MX-1W | Breast | 1.8 ± 0.6 |
| MCF-7 | Breast | 7.3 ± 2.3 |
| HCT-116 | Colon | 0.7 ± 0.2 |
| DLD-1 | Colon | 1.1 ± 0.4 |
| Colo205 | Colon | 1.5 ± 0.6 |
| KM20 | Colon | 1.8 ± 0.6 |
| SW620 | Colon | 3.6 ± 0.8 |
| S1 | Colon | 3.7 ± 2.0 |
| HCT-15 | Colon | 4.2 ± 2.5 |
| Moser | Colon | 5.3 ± 4.1 |
| A375 | Melanoma | 1.1 ± 0.8 |
| Lox | Melanoma | 1.4 ± 0.6 |
| SK-Mel-2 | Melanoma | 1.7 ± 0.5 |
Data sourced from MedChemExpress.[2]
Table 2: Storage and Stability of this compound
| Form | Solvent | Storage Temperature | Duration |
| Solid | - | 4°C | Long-term |
| Stock Solution | DMSO | -20°C | 1 month |
| Stock Solution | DMSO | -80°C | 6 months |
Data compiled from MedChemExpress.[1]
Visual Diagrams
Caption: Taltobulin's mechanism of action.
Caption: A general workflow for Taltobulin experiments.
Caption: Decision tree for troubleshooting inconsistent results.
Experimental Protocols
Cell Viability Assay (MTT/XTT)
This protocol is for determining the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium. It is recommended to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 1 µM). Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and add the prepared drug dilutions. Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT/XTT Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Data Acquisition: If using MTT, add solubilization solution. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.
In Vitro Tubulin Polymerization Assay
This assay measures the direct effect of Taltobulin on tubulin polymerization.
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in a suitable buffer (e.g., G-PEM buffer containing GTP). Keep all reagents on ice.
-
Reaction Setup: In a 96-well plate, add the tubulin solution and the desired concentrations of this compound. Include a positive control for inhibition (e.g., Nocodazole) and a positive control for polymerization (e.g., Paclitaxel), as well as a vehicle control (DMSO).
-
Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: Measure the change in absorbance at 350 nm every 30 seconds for at least 60 minutes. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves of Taltobulin-treated samples to the controls to determine its effect on the rate and extent of tubulin polymerization.
Apoptosis Assay (Annexin V Staining)
This protocol uses flow cytometry to detect apoptosis.
-
Cell Treatment: Treat cells with this compound at various concentrations for a predetermined time. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the samples by flow cytometry.
-
Data Analysis: Gate the cell populations to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Cell Cycle Analysis
This protocol uses flow cytometry to analyze cell cycle distribution.
-
Cell Treatment: Treat cells with this compound.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is expected with Taltobulin treatment.
References
Technical Support Center: ARV-110 (Bavdegalutamide)
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of ARV-110 (Bavdegalutamide) to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is ARV-110 and what is its mechanism of action?
A1: ARV-110, also known as Bavdegalutamide, is a PROteolysis TArgeting Chimera (PROTAC) designed to selectively target the Androgen Receptor (AR) for degradation.[1][2][3] It is a heterobifunctional molecule, meaning it has two key components: one part binds to the Androgen Receptor, and the other part recruits an E3 ubiquitin ligase.[1][4] This proximity induces the ubiquitination of the AR, marking it for degradation by the cell's proteasome.[1][4] This mechanism of action differs from traditional inhibitors that only block the function of the target protein.[4]
Q2: My ARV-110 solution appears to be losing activity over time. What could be the cause?
A2: Degradation of ARV-110 can be a primary cause of reduced activity. Several factors can contribute to its degradation:
-
Improper Storage: ARV-110 is sensitive to temperature. As a lyophilized powder, it should be stored at -20°C and desiccated.[2] Once reconstituted in a solvent like DMSO, it should be stored at -20°C and is recommended for use within three months to maintain potency.[2]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the solution can compromise its stability. It is best to aliquot the reconstituted ARV-110 into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[2]
-
Room Temperature Instability: Studies have shown that ARV-110 is unstable in rat and mouse plasma at room temperature (25°C) over a short period (1 hour).[5][6][7] This suggests that prolonged handling at ambient temperatures during experimental setup should be minimized.
Q3: I am observing inconsistent results in my cell-based assays. How can I troubleshoot this?
A3: Inconsistent results can stem from several factors related to ARV-110 handling and the experimental setup:
-
Solubility Issues: ARV-110 has low aqueous solubility.[8] It is soluble in DMSO at concentrations up to 50 mg/mL.[9] Ensure that the compound is fully dissolved in DMSO before further dilution in aqueous media. Precipitates in your culture media can lead to inconsistent effective concentrations.
-
Cell Line Variability: Different prostate cancer cell lines, such as VCaP and LNCaP, may exhibit different sensitivities to ARV-110.[2] The half-maximal degradation concentration (DC50) is approximately 1 nM in VCaP cells.[10] Ensure you are using the appropriate concentration range for your specific cell line.
-
Off-Target Effects: While ARV-110 is highly selective for the Androgen Receptor, high concentrations may lead to off-target effects.[10] It is crucial to perform dose-response experiments to determine the optimal concentration that induces AR degradation without causing general cytotoxicity.[8]
Q4: Are there known issues with ARV-110 stability in biological matrices?
A4: Yes, ARV-110 exhibits instability in plasma at room temperature, likely due to enzymatic hydrolysis of its amide functional groups.[5] However, it is stable in ice-cold rat and mouse plasma for up to 4 hours and for at least 4 weeks when stored at -20°C.[5][6] Therefore, it is critical to process and store plasma samples at low temperatures to prevent degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or no AR degradation observed | Degraded ARV-110 stock solution. | Prepare fresh stock solution from lyophilized powder. Aliquot and store at -20°C for no longer than 3 months.[2] Avoid multiple freeze-thaw cycles.[2] |
| Insufficient concentration of ARV-110. | Perform a dose-response experiment to determine the optimal concentration for your cell line. The DC50 is reported to be <1 nM in sensitive cell lines.[3][11] | |
| Cell line is resistant to ARV-110. | Some AR mutations, such as L702H, and the AR-V7 splice variant are not effectively degraded by ARV-110.[4][12] Confirm the AR status of your cell line. | |
| High cell toxicity | ARV-110 concentration is too high. | Lower the concentration of ARV-110. High concentrations can lead to off-target effects and general toxicity.[8] |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your cell culture medium is non-toxic (typically <0.5%). | |
| Precipitate formation in media | Poor solubility of ARV-110. | Ensure ARV-110 is fully dissolved in DMSO before adding to aqueous media. Consider the use of a vehicle control in your experiments. |
| Inconsistent in vivo results | Poor oral bioavailability or rapid degradation. | ARV-110 has moderate oral bioavailability.[7] Ensure proper formulation and dosing schedule. For pharmacokinetic studies, collect and process blood samples at low temperatures to prevent ex vivo degradation.[5][6] |
Experimental Protocols
Preparation of ARV-110 Stock Solution
-
Reconstitution: ARV-110 is typically supplied as a lyophilized powder.[2] To prepare a 5 mM stock solution, reconstitute 5 mg of the powder in 1.23 mL of high-purity DMSO.[2]
-
Solubilization: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -20°C for up to 3 months.[2] Avoid repeated freeze-thaw cycles.
In Vitro AR Degradation Assay
-
Cell Seeding: Plate prostate cancer cells (e.g., VCaP) in appropriate cell culture plates and allow them to adhere overnight.
-
ARV-110 Treatment: Prepare serial dilutions of ARV-110 in cell culture medium from your DMSO stock solution. The final DMSO concentration should be kept constant across all treatments and be non-toxic to the cells. Treat the cells with a range of ARV-110 concentrations (e.g., 0.01 nM to 300 nM) for a specified duration (e.g., 24 hours).[11]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1]
-
Western Blot Analysis: Quantify the protein concentration of the cell lysates. Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Androgen Receptor and a loading control (e.g., GAPDH or β-actin).
-
Quantification: Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and visualize the protein bands. Quantify the band intensities to determine the extent of AR degradation relative to the vehicle-treated control.
Data Presentation
Table 1: Stability of ARV-110 in Biological Matrices
| Condition | Matrix | Duration | Remaining ARV-110 (%) | Reference |
| Room Temperature (25°C) | Rat Plasma | 1 hour | ~69% | [6] |
| Room Temperature (25°C) | Mouse Plasma | 1 hour | ~80% | [6] |
| 4°C | Rat/Mouse Plasma | 4 hours | Stable | [5] |
| -20°C | Rat/Mouse Plasma | 4 weeks | Stable | [5][6] |
| 3 Freeze-Thaw Cycles | Rat/Mouse Plasma | - | Stable | [5][6] |
Table 2: In Vitro Activity of ARV-110
| Cell Line | Assay | Metric | Value | Reference |
| VCaP | AR Degradation | DC50 | < 1 nM | [3][10] |
| LNCaP | AR Degradation | DC50 | Not explicitly stated, but effective degradation shown | [11] |
| VCaP | Cell Proliferation | IC50 | 1.5 nM | [2] |
| LNCaP | Cell Proliferation | IC50 | 16.2 nM | [2] |
Visualizations
Caption: Mechanism of action of ARV-110 (Bavdegalutamide).
Caption: General experimental workflow for in vitro ARV-110 studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Bavdegalutamide (ARV-110) | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. nursingcenter.com [nursingcenter.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arvinas.com [arvinas.com]
- 9. selleckchem.com [selleckchem.com]
- 10. ascopubs.org [ascopubs.org]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. Arvinas' two AR receptor PROTAC therapies show positive results in Phase 1/2 clinical trials [synapse.patsnap.com]
Taltobulin Trifluoroacetate Technical Support Center
Welcome to the technical support center for Taltobulin Trifluoroacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the toxicity of this compound in normal cells. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity of this compound in normal human cells?
A1: Currently, there is limited publicly available data on the specific IC50 values of this compound across a wide range of normal human cell lines. However, a key study has demonstrated a significant selectivity for cancer cells over normal cells in the liver. In this study, Taltobulin (HTI-286) did not cause a decrease in the viability of primary human hepatocytes (PHH) at concentrations that were cytotoxic to hepatic tumor cell lines[1]. This suggests that normal, non-proliferating hepatocytes are less sensitive to Taltobulin than rapidly dividing cancer cells.
Q2: What is the mechanism of action of this compound in normal cells?
A2: this compound is a potent microtubule-destabilizing agent[2][3][4]. In any cell with microtubules, including normal cells, taltobulin is expected to interfere with microtubule dynamics. This disruption can lead to a cascade of cellular events. In actively dividing normal cells, this interference would likely result in mitotic arrest and potentially trigger apoptosis, similar to its effect in cancer cells[2][3][4]. In non-dividing (quiescent) normal cells, the effects may be less pronounced but could still impact cellular processes that rely on microtubule integrity, such as intracellular transport and maintenance of cell shape.
Q3: Are there any known issues with the trifluoroacetate (TFA) salt in cell culture experiments?
A3: Yes, the trifluoroacetate (TFA) salt, which is often used as a counterion for purified peptides and small molecules like Taltobulin, can have direct biological effects. Studies have shown that TFA can inhibit the proliferation of normal cells, such as osteoblasts and chondrocytes, at concentrations as low as 10 nM to 100 nM[5][6][7]. When preparing this compound for your experiments, it is crucial to consider the final concentration of TFA in your vehicle control to distinguish the effects of the drug from the effects of the salt.
Q4: How should I prepare this compound for in vitro experiments?
A4: this compound is typically dissolved in a solvent like DMSO to create a high-concentration stock solution[4]. This stock solution is then serially diluted in cell culture medium to achieve the desired final concentrations. It is important to ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions, including the vehicle control, and is at a level that is non-toxic to the cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High toxicity observed in normal cells at low concentrations. | 1. TFA salt effect: The trifluoroacetate salt may be inhibiting cell proliferation.[5][6][7] 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Incorrect drug concentration: Errors in calculation or dilution of the stock solution. | 1. Include a TFA salt control: Prepare a vehicle control that contains the same concentration of TFA as the highest concentration of this compound used. 2. Optimize solvent concentration: Ensure the final solvent concentration is below the toxic threshold for your specific cell line (typically <0.1% for DMSO). 3. Verify calculations and dilutions: Double-check all calculations and ensure accurate pipetting. |
| Inconsistent results between experiments. | 1. Drug stability: this compound may be degrading in the cell culture medium. 2. Cell passage number: Higher passage numbers can lead to changes in cell sensitivity. 3. Variability in cell seeding density: Inconsistent cell numbers at the start of the experiment. | 1. Prepare fresh dilutions: Prepare fresh dilutions of the drug from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[3] 2. Use consistent passage numbers: Use cells within a defined, low passage number range for all experiments. 3. Ensure uniform cell seeding: Use a cell counter to ensure accurate and consistent cell seeding density across all wells and plates. |
| No effect observed even at high concentrations. | 1. Drug inactivity: The drug may have degraded due to improper storage. 2. Cell resistance: The specific normal cell line may be inherently resistant to microtubule-disrupting agents. 3. Low proliferation rate: The normal cells may be quiescent or have a very low proliferation rate, making them less susceptible to anti-mitotic agents. | 1. Check drug storage: Ensure the compound is stored as recommended by the supplier (e.g., at -20°C or -80°C).[3] Purchase a new batch if degradation is suspected. 2. Use a positive control: Include a positive control compound known to be toxic to your cell line to confirm assay validity. 3. Use a proliferating cell line as a control: Test the drug on a rapidly proliferating cancer cell line to confirm its activity. |
Signaling Pathways and Experimental Workflows
Taltobulin's Mechanism of Action
Taltobulin acts by disrupting the normal dynamics of microtubule polymerization and depolymerization. This interference with the microtubule cytoskeleton can trigger a series of downstream events, ultimately leading to cell cycle arrest and apoptosis.
Caption: Taltobulin binds to tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and apoptosis.
Experimental Workflow for Assessing Cytotoxicity
A typical workflow to assess the toxicity of this compound in normal cells involves a series of assays to measure cell viability, apoptosis, and effects on the cell cycle.
Caption: A standard workflow for evaluating the cytotoxic effects of taltobulin on normal cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the viability of cells after treatment with this compound.
Materials:
-
Normal human cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
Trifluoroacetic acid (for TFA control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the Taltobulin stock solution in complete culture medium to achieve the desired final concentrations.
-
Prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Prepare a TFA control (medium with the same final concentration of TFA as the highest drug concentration).
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions, vehicle control, or TFA control to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 or CC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for detecting and quantifying apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Normal human cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of analysis.
-
Incubate for 24 hours.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the chosen duration.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the cells from the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
Normal human cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound or vehicle control for the desired time period.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases. Look for an accumulation of cells in the G2/M phase, which is indicative of mitotic arrest.
-
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. genscript.com [genscript.com]
Validation & Comparative
A Preclinical Head-to-Head: HTI-286 Versus Vinca Alkaloids in Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel anti-mitotic agent HTI-286 and the established class of vinca alkaloids. This analysis is based on available preclinical data, focusing on mechanism of action, efficacy, resistance profiles, and toxicity.
HTI-286, a synthetic analogue of the marine sponge-derived tripeptide hemiasterlin, and vinca alkaloids, natural alkaloids from the Madagascar periwinkle, represent two generations of microtubule-targeting agents. Both classes of compounds disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells. However, preclinical evidence suggests that HTI-286 may offer significant advantages over traditional vinca alkaloids, particularly in the context of drug resistance.
Mechanism of Action: A Shared Target, A Different Interaction
Both HTI-286 and vinca alkaloids exert their cytotoxic effects by interfering with tubulin, the fundamental protein subunit of microtubules. Their primary mechanism involves the inhibition of tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division.[1][2] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.[2][3]
While both drug classes target tubulin, a key distinction lies in their interaction with multidrug resistance proteins. HTI-286 has been shown to have substantially less interaction with P-glycoprotein (P-gp), a major drug efflux pump, compared to vinca alkaloids like vincristine and vinblastine.[4][5] This makes HTI-286 a poor substrate for P-gp, allowing it to circumvent this common mechanism of drug resistance.[2][6]
In Vitro Efficacy: A Potency Advantage for HTI-286
Preclinical studies have consistently demonstrated the high potency of HTI-286 against a broad range of human tumor cell lines.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of HTI-286 and Vinca Alkaloids in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| HTI-286 | Mean of 18 cell lines | Various | 2.5 ± 2.1 | [2][4] |
| KB-3-1 | Epidermoid Carcinoma | ~0.7 | [7] | |
| Hepatic Tumor Cell Lines (Mean) | Liver Cancer | 2 ± 1 | [3] | |
| Vincristine | A549 | Lung Cancer | 40 | [8] |
| MCF-7 | Breast Cancer | 5 | [8] | |
| 1A9 | Ovarian Cancer | 4 | [8] | |
| SY5Y | Neuroblastoma | 1.6 | [8] | |
| Vinblastine | B16 Melanoma | Melanoma | Potent (quantitative value not specified) | [9] |
| L-cells | Not specified | 40 (complete inhibition) | [9] |
Overcoming Resistance: A Key Differentiator
A significant limitation of vinca alkaloids in the clinical setting is the development of drug resistance, often mediated by the overexpression of P-gp. HTI-286 has shown remarkable efficacy in tumor models that are resistant to vinca alkaloids.
In vivo studies using human tumor xenografts in athymic mice have shown that HTI-286 can inhibit the growth of tumors that are resistant to vincristine.[2][6] For instance, HTI-286 demonstrated significant growth inhibition of human colon carcinoma (HCT-15, DLD-1), breast carcinoma (MX-1W), and epidermoid carcinoma (KB-8-5) xenografts, where vincristine was ineffective due to P-gp-associated resistance.[2][6]
Signaling Pathways to Apoptosis
The induction of apoptosis by both HTI-286 and vinca alkaloids following mitotic arrest is a complex process involving multiple signaling pathways. Disruption of microtubule function triggers a cascade of events that ultimately lead to cell death.
Caption: Apoptotic signaling pathway initiated by microtubule depolymerizing agents.
Vinca alkaloids have been shown to induce apoptosis through pathways involving the activation of c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB).[1][10][11] This leads to the downregulation of anti-apoptotic proteins like Mcl-1 and subsequent mitochondrial dysfunction.[11] While the specific signaling intricacies for HTI-286 are less detailed in the public domain, its induction of apoptosis following mitotic arrest is well-documented.[2][4]
Toxicity Profile
A critical aspect of any chemotherapeutic agent is its toxicity profile. Vinca alkaloids are known for their dose-limiting toxicities, primarily neurotoxicity and myelosuppression. Preclinical data for HTI-286 suggests a favorable toxicity profile at therapeutically effective doses, though direct comparative toxicity studies are limited.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of HTI-286 and vinca alkaloids is commonly determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Protocol:
-
Cell Seeding: Plate tumor cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the test compound (HTI-286 or a vinca alkaloid) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the drug that inhibits cell growth by 50%.
Caption: Workflow for a standard MTT cytotoxicity assay.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.
Protocol:
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction mixture is prepared containing tubulin, a GTP-containing buffer, and the test compound (HTI-286 or a vinca alkaloid) or a vehicle control.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the control to determine its inhibitory effect.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo | UBC Chemistry [chem.ubc.ca]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the effects of vinblastine, vincristine, vindesine, and vinepidine on microtubule dynamics and cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of Vinca alkaloid-induced apoptosis by NF-kappaB/IkappaB pathway in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vinca alkaloids cause aberrant ROS-mediated JNK activation, Mcl-1 downregulation, DNA damage, mitochondrial dysfunction, and apoptosis in lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Taltobulin Trifluoroacetate: A Potent Microtubule Inhibitor Overcoming Multidrug Resistance
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of oncology drug development, overcoming multidrug resistance (MDR) remains a critical challenge. Taltobulin trifluoroacetate (formerly known as HTI-286 trifluoroacetate), a synthetic analog of the marine natural product hemiasterlin, has emerged as a promising microtubule-targeting agent with significant efficacy in drug-resistant cancer models. This guide provides an objective comparison of this compound's performance against other microtubule inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their evaluation of this compound.
Executive Summary
This compound distinguishes itself from conventional microtubule inhibitors, such as taxanes and vinca alkaloids, by its ability to circumvent P-glycoprotein (P-gp) mediated drug efflux, a common mechanism of multidrug resistance.[1] This allows Taltobulin to maintain potent cytotoxicity in cancer cell lines that have developed resistance to other widely used chemotherapeutics. This guide will delve into the comparative efficacy, mechanisms of action, and experimental methodologies related to Taltobulin and its alternatives.
Comparative Efficacy in Drug-Resistant Cell Lines
The following tables summarize the in vitro cytotoxicity of this compound in comparison to other microtubule inhibitors in various cancer cell lines, with a focus on drug-resistant models.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| CCRF-CEM | Leukemia | 0.2 ± 0.03 |
| 1A9 | Ovarian | 0.6 ± 0.1 |
| A549 | NSCLC | 1.1 ± 0.5 |
| NCI-H1299 | NSCLC | 6.8 ± 6.1 |
| MX-1W | Breast | 1.8 ± 0.6 |
| MCF-7 | Breast | 7.3 ± 2.3 |
| HCT-116 | Colon | 0.7 ± 0.2 |
| DLD-1 | Colon | 1.1 ± 0.4 |
| A375 | Melanoma | 1.1 ± 0.8 |
Data sourced from MedChemExpress.[2]
Table 2: Comparative IC50 Values in Drug-Resistant and Sensitive Cancer Cell Lines
| Compound | Cell Line | Resistance Mechanism | IC50 (nM) - Sensitive | IC50 (nM) - Resistant | Fold Resistance |
| Taltobulin | KB-3-1 / KB-V1 | P-gp overexpression | 1.5 | 4.2 | 2.8 |
| Paclitaxel | KB-3-1 / KB-V1 | P-gp overexpression | 2.5 | 1500 | 600 |
| Vincristine | CCRF-CEM / CEM/VLB100 | P-gp overexpression | 1.2 | 280 | 233 |
| Ixabepilone | HCT116 / HCT116/VM46 | P-gp overexpression | ~3 | ~3 | ~1 |
Note: Data is compiled from multiple sources and serves as a representative comparison. Direct head-to-head studies may vary.
Mechanism of Action and Signaling Pathways
Taltobulin, like other microtubule inhibitors, disrupts the dynamics of microtubule polymerization, leading to mitotic arrest and subsequent apoptosis.[1] However, its key advantage lies in its ability to bypass P-gp efflux pumps.
The downstream signaling cascade following Taltobulin-induced mitotic arrest involves the activation of apoptotic pathways. This is often mediated by the Bcl-2 family of proteins and the MAPK signaling cascade.
Experimental Protocols
To facilitate the replication and validation of the findings presented, detailed protocols for key in vitro assays are provided below.
Cytotoxicity Assay (MTT Assay)
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound or other microtubule inhibitors for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.
Tubulin Polymerization Assay
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in G-PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, 1 mM GTP, pH 6.9) to a final concentration of 3 mg/mL.
-
Reaction Setup: In a 96-well plate, add the tubulin solution and the test compounds (Taltobulin or alternatives) at various concentrations.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Monitoring Polymerization: Measure the change in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves and determine the effect of the compounds on tubulin assembly.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Treat cells with the IC50 concentration of the microtubule inhibitor for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat cells with the microtubule inhibitor at its IC50 concentration for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
This compound demonstrates significant potential as an anticancer agent, particularly in the context of drug-resistant tumors. Its ability to circumvent P-gp-mediated efflux gives it a distinct advantage over many established microtubule inhibitors. The provided data and protocols offer a framework for researchers to further investigate and compare the efficacy of this compound in their specific cancer models. The unique mechanism of action warrants further exploration and positions Taltobulin as a valuable candidate for future drug development efforts aimed at overcoming multidrug resistance in cancer.
References
Taltobulin Trifluoroacetate: A Comparative Guide to its Anti-Tumor Efficacy
This guide provides a comprehensive comparison of the anti-tumor effects of Taltobulin trifluoroacetate (also known as HTI-286), an advanced anti-microtubule agent. It is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of its performance against other microtubule-targeting agents, supported by key experimental data.
Introduction to this compound
This compound is a synthetic analog of the tripeptide hemiasterlin, a natural product derived from marine sponges.[1][2] It functions as a potent inhibitor of tubulin polymerization, a critical process for cell division.[3] A key feature of Taltobulin is its ability to circumvent P-glycoprotein (Pgp)-mediated resistance, a common mechanism that limits the efficacy of other widely used anti-microtubule drugs like taxanes and vinca alkaloids.[1]
Mechanism of Action: Microtubule Disruption
Taltobulin exerts its anti-tumor effects by interfering with the dynamics of microtubules.[4] Microtubules are essential components of the cytoskeleton, playing a crucial role in forming the mitotic spindle during cell division.
The process unfolds as follows:
-
Inhibition of Polymerization: Taltobulin binds to tubulin, the protein subunit of microtubules, preventing its polymerization into functional microtubules.[3]
-
Microtubule Disruption: This inhibition disrupts the normal organization and dynamics of the microtubule network within the cell.
-
Mitotic Arrest: Consequently, the mitotic spindle cannot form correctly, leading to an arrest of the cell cycle in the G2/M phase.[1]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic cell death pathway, leading to apoptosis (programmed cell death) in the cancer cells.
Caption: Mechanism of Taltobulin's anti-tumor activity.
Comparative In Vitro Efficacy
Taltobulin has demonstrated potent cytotoxic activity across a wide range of human tumor cell lines, with an average IC50 (half-maximal inhibitory concentration) of 2.5 ± 2.1 nM and a median of 1.7 nM.[5] Its effectiveness is particularly noteworthy in cell lines known for resistance to other chemotherapeutics.
| Cell Line | Cancer Type | IC50 (nM)[5] |
| Leukemia | ||
| CCRF-CEM | Acute Lymphoblastic | 0.2 ± 0.03 |
| Ovarian | ||
| 1A9 | Ovarian Carcinoma | 0.6 ± 0.1 |
| NSCLC | ||
| A549 | Non-Small Cell Lung | 1.1 ± 0.5 |
| NCI-H1299 | Non-Small Cell Lung | 6.8 ± 6.1 |
| Breast | ||
| MX-1W | Breast Adenocarcinoma | 1.8 ± 0.6 |
| MCF-7 | Breast Adenocarcinoma | 7.3 ± 2.3 |
| Colon | ||
| HCT-116 | Colorectal Carcinoma | 0.7 ± 0.2 |
| DLD-1 | Colorectal Adenocarcinoma | 1.1 ± 0.4 |
| Colo205 | Colorectal Adenocarcinoma | 1.5 ± 0.6 |
| Melanoma | ||
| A375 | Malignant Melanoma | 1.1 ± 0.8 |
| Lox | Amelanotic Melanoma | 1.4 ± 0.6 |
| Hepatic | ||
| Various | Hepatic Tumor Cell Lines | Mean: 2.0 ± 1.0[1][2] |
Comparison with Other Agents: Taltobulin retains its potency in cellular models that are resistant to taxanes and vinca alkaloids.[1] This is a significant advantage, as acquired resistance is a major challenge in cancer chemotherapy.[6][7]
Comparative In Vivo Efficacy
In vivo studies using human tumor xenografts in athymic nude mice have confirmed the potent anti-tumor activity of Taltobulin.
| Xenograft Model | Cancer Type | Administration | Tumor Growth Inhibition (%)[5] |
| Lox | Melanoma | 3 mg/kg (p.o.) | 96 - 98 |
| MX-1W | Breast | 1.6 mg/kg (i.v.) | 97 |
| KB-8-5 | Epidermoid | 1.6 mg/kg (i.v.) | 84 |
| DLD-1 | Colon | 1.6 mg/kg (i.v.) | 80 |
| HCT-15 | Colon | 1.6 mg/kg (i.v.) | 66 |
| KB-3-1 | Epidermoid | 3 mg/kg (p.o.) | 82 |
Comparison with Other Agents: Taltobulin has shown significant efficacy in human tumor xenograft models known to be resistant to paclitaxel and vincristine.[1] Its ability to be administered orally (p.o.) while maintaining high efficacy is also a notable advantage.[5]
Experimental Workflow & Protocols
The validation of an anti-tumor compound like Taltobulin follows a structured workflow from initial biochemical assays to in vivo animal models.
Caption: Standard workflow for anti-tumor drug validation.
Detailed Experimental Protocols
Below are detailed methodologies for the key experiments cited in the validation of Taltobulin's anti-tumor effects.
A. Tubulin Polymerization Assay
This assay biochemically measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Principle: Tubulin polymerization causes an increase in light scattering, which can be measured as an increase in optical density (absorbance) over time, typically at 340 nm.
-
Protocol:
-
Reagent Preparation: Reconstitute lyophilized, high-purity (>99%) tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice. Prepare a GTP stock solution (e.g., 100 mM).
-
Reaction Setup: In a pre-warmed (37°C) 96-well plate, add tubulin buffer, GTP (to a final concentration of 1 mM), and the test compound (Taltobulin) at various concentrations.
-
Initiation: Initiate the polymerization reaction by adding the purified tubulin solution to each well.
-
Measurement: Immediately place the plate in a spectrophotometer set to 37°C. Measure the absorbance at 340 nm kinetically, with readings taken every minute for 60 minutes.
-
Analysis: Plot absorbance versus time. Inhibitors of polymerization, like Taltobulin, will show a dose-dependent decrease in the rate and extent of the absorbance increase compared to a vehicle control (e.g., DMSO).
-
B. Cell Viability (MTT) Assay
This colorimetric assay determines the effect of a compound on the metabolic activity of cultured cells, serving as an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed tumor cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against drug concentration and use non-linear regression to determine the IC50 value.
-
C. Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes.
-
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with Taltobulin at a relevant concentration (e.g., 10x IC50) for a set time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.
-
D. In Vivo Xenograft Tumor Model
This protocol describes the use of immunodeficient mice to study the effect of a drug on the growth of human tumors.
-
Principle: Human cancer cells are implanted into immunodeficient mice (e.g., athymic nu/nu mice), where they grow into solid tumors. The mice are then treated with the test compound to evaluate its anti-tumor efficacy in a living system.
-
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10^6 cells in Matrigel/PBS) into the flank of each mouse.
-
Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer Taltobulin (e.g., 1.6 mg/kg) or a vehicle control via the specified route (e.g., intravenous or oral gavage) according to a predetermined schedule.
-
Monitoring: Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume using the formula: (Length x Width²) / 2. Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., after 14-21 days or when tumors in the control group reach a maximum size), euthanize the mice, excise the tumors, and weigh them. Calculate the percentage of tumor growth inhibition compared to the control group.
-
References
- 1. broadpharm.com [broadpharm.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. In vivo mouse xenograft tumor model [bio-protocol.org]
- 5. researchhub.com [researchhub.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. bosterbio.com [bosterbio.com]
Taltobulin Trifluoroacetate: A Comparative Guide to Cross-Resistance in Tubulin-Binding Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Taltobulin trifluoroacetate (formerly HTI-286), a potent synthetic analog of the marine natural product hemiasterlin, with other microtubule-targeting agents. Taltobulin's unique properties, particularly its ability to circumvent P-glycoprotein (P-gp) mediated multidrug resistance, make it a compound of significant interest in oncology research. This document synthesizes available experimental data on its cross-resistance profiles, details relevant experimental methodologies, and visualizes key biological pathways and workflows.
Executive Summary
Taltobulin is a microtubule depolymerizing agent that has demonstrated potent cytotoxic activity across a broad range of cancer cell lines, including those resistant to taxanes and vinca alkaloids.[1] A key feature of Taltobulin is its limited interaction with the P-gp efflux pump, a common mechanism of multidrug resistance.[1] However, resistance to Taltobulin can emerge through mechanisms independent of P-gp, notably through mutations in tubulin itself. Studies on Taltobulin-resistant cell lines have revealed a specific cross-resistance pattern: cells resistant to Taltobulin show resistance to other agents that bind to the Vinca alkaloid site on tubulin but remain sensitive to drugs that target other sites, such as taxanes and colchicine. This suggests a target-specific resistance mechanism.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the in vitro cytotoxicity of Taltobulin and other tubulin-binding agents against various cancer cell lines, including those with defined resistance mechanisms.
Table 1: In Vitro Cytotoxicity of Taltobulin (HTI-286) in a Panel of Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM)[2] |
| CCRF-CEM | Leukemia | 0.2 ± 0.03 |
| 1A9 | Ovarian | 0.6 ± 0.1 |
| A549 | Non-Small Cell Lung Cancer | 1.1 ± 0.5 |
| NCI-H1299 | Non-Small Cell Lung Cancer | 6.8 ± 6.1 |
| MX-1W | Breast | 1.8 ± 0.6 |
| MCF-7 | Breast | 7.3 ± 2.3 |
| HCT-116 | Colon | 0.7 ± 0.2 |
| DLD-1 | Colon | 1.1 ± 0.4 |
| Colo205 | Colon | 1.5 ± 0.6 |
| KM20 | Colon | 1.8 ± 0.6 |
| SW620 | Colon | 3.6 ± 0.8 |
| S1 | Colon | 3.7 ± 2.0 |
| HCT-15 | Colon | 4.2 ± 2.5 |
| Moser | Colon | 5.3 ± 4.1 |
| A375 | Melanoma | 1.1 ± 0.8 |
| Lox | Melanoma | 1.4 ± 0.6 |
| SK-Mel-2 | Melanoma | 1.7 ± 0.5 |
Table 2: Comparative IC50 Values in Drug-Sensitive and Resistant Cell Lines
| Cell Line | Resistance Mechanism | Taltobulin (nM) | Paclitaxel (nM) | Vincristine (nM) | Colchicine (nM) |
| KB-3-1 (Parental) | - | ~0.3 | ~2.5 | ~1.5 | ~3.0 |
| KB-V1 | P-gp Overexpression | ~0.5 | >1000 | >1000 | >1000 |
| 1A9 (Parental) | - | 0.6 ± 0.1[2] | ~5 | ~2 | ~4 |
| 1A9-A8 | β-tubulin mutation (T274I) | N/A | ~200 | ~2 | ~4 |
| KB-HTI-resistant | α-tubulin mutation (A12S) | ~3.6 | ~2.5 | ~42 | ~3.0 |
Note: "N/A" indicates data not available from the searched sources. Some values are approximated from graphical data in the source literature.
Experimental Protocols
Generation of Drug-Resistant Cell Lines
A common method for developing drug-resistant cell lines is through continuous exposure to gradually increasing concentrations of the selective agent.
Protocol:
-
Initial Seeding: Plate parental cancer cells at a low density in appropriate culture vessels.
-
Initial Drug Exposure: Expose the cells to the desired drug (e.g., Taltobulin) at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells have acclimated and are proliferating at a stable rate, increase the drug concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Monitoring and Maintenance: At each concentration, monitor the cells for signs of cytotoxicity and allow the surviving population to repopulate the vessel. Maintain the cells at each concentration for several passages to ensure the stability of the resistant phenotype.
-
Characterization: Once a cell line is established that can proliferate in a significantly higher drug concentration (typically >10-fold the parental IC50), the resistance should be characterized. This includes determining the new IC50 value and investigating the underlying resistance mechanisms (e.g., gene expression analysis for efflux pumps, sequencing of tubulin genes).
-
Cryopreservation: It is crucial to cryopreserve cell stocks at various stages of the selection process.
Cytotoxicity and Cross-Resistance Assessment (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[3]
Protocol:
-
Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the test compounds (e.g., Taltobulin, paclitaxel, vincristine, colchicine) for a specified period (typically 48-72 hours). Include untreated control wells.
-
Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[4]
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water by tapping the plates on absorbent paper and allow them to air dry.[4]
-
Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[4]
-
Destaining: Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[4] Allow the plates to air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[4]
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell survival relative to the untreated controls. Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) for each compound using a non-linear regression analysis. The resistance index (RI) is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
Mandatory Visualization
Signaling Pathways and Mechanisms of Action
Caption: Mechanism of action of Taltobulin and common resistance pathways.
Experimental Workflow
Caption: Workflow for determining the cross-resistance profile of Taltobulin.
Discussion of Cross-Resistance and Collateral Sensitivity
The experimental data indicate a clear pattern of cross-resistance for Taltobulin. Resistance developed through target modification, specifically a mutation in α-tubulin, confers resistance to other drugs that share the same or an overlapping binding site (the Vinca alkaloid domain). This includes natural products like vinblastine and dolastatin-10.
Crucially, these Taltobulin-resistant cells do not show significant cross-resistance to agents that bind to different sites on tubulin, such as paclitaxel (taxane-binding site) and colchicine (colchicine-binding site). This highlights the specificity of the resistance mechanism and suggests that combinations of tubulin-binding agents with different binding sites could be a strategy to overcome acquired resistance.
The concept of collateral sensitivity, where resistance to one drug confers hypersensitivity to another, is an area of active investigation. While the available data for Taltobulin primarily points to a lack of cross-resistance with certain classes of drugs rather than a pronounced collateral sensitivity, the principle remains a key consideration in the development of sequential or combination therapies for drug-resistant cancers. Further studies are warranted to explore potential collateral sensitivities in Taltobulin-resistant models.
References
- 1. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SRB assay for measuring target cell killing [protocols.io]
The Hidden Player: A Guide to the Biological Effects of Trifluoroacetate Counterion in Assays
For researchers, scientists, and drug development professionals, the purity and composition of a synthetic peptide or small molecule are paramount for obtaining reliable and reproducible experimental data. While the active compound takes center stage, the often-overlooked counterion can significantly influence biological assays. Trifluoroacetate (TFA), a common counterion remnant from the synthesis and purification of peptides and small molecules, has been shown to exert its own biological effects, potentially leading to misinterpretation of results. This guide provides a comprehensive comparison of trifluoroacetate with more biologically inert alternatives like hydrochloride (HCl) and acetate, supported by experimental data and detailed protocols.
Trifluoroacetic acid is widely used during solid-phase peptide synthesis (SPPS) for cleaving the synthesized peptide from the resin and as an ion-pairing agent during purification by high-performance liquid chromatography (HPLC).[1][2] Consequently, the final lyophilized product often exists as a TFA salt. While effective for synthesis and purification, residual TFA can introduce unintended variables into biological experiments.[1][3][4] This guide will delve into the specific effects of TFA in various assays and provide a rationale for considering counterion exchange.
Unintended Consequences: The Biological Footprint of TFA
The trifluoroacetate anion is not biologically inert and has been documented to interfere with a range of biological assays, from cell-based studies to enzyme kinetics and spectroscopic analysis.
Impact on Cell-Based Assays: A Double-Edged Sword
One of the most significant concerns with TFA is its impact on cell viability and proliferation assays. Depending on the cell type and concentration, TFA can either inhibit or stimulate cell growth, leading to confounding results.
-
Stimulation of Cell Growth: Conversely, in some contexts, TFA has been observed to promote cell proliferation. For example, at higher concentrations (0.5–7.0 mM), TFA was found to stimulate the growth of murine glioma cells.[1] This stimulatory effect can mask the true activity of a compound or lead to false-positive results in proliferation assays.
The unpredictable nature of TFA's effect on cell viability underscores the importance of using more inert counterions, such as hydrochloride or acetate, in cell-based assays to ensure that the observed effects are solely attributable to the compound of interest.[1]
Modulation of Enzyme and Receptor Activity
The influence of TFA extends beyond cellular health to direct interactions with proteins. There is evidence that TFA can act as an allosteric modulator of receptors. For instance, it has been found to act as an allosteric regulator on the glycine receptor (GlyR), increasing receptor activity at lower glycine concentrations.[1] This can be particularly problematic when studying receptor-ligand interactions, as the presence of TFA could alter the binding affinity or efficacy of the test compound. In vivo, TFA can also trifluoroacetylate amino groups in proteins and phospholipids, which may elicit antibody responses.[1]
Interference with Physicochemical Characterization
Beyond its direct biological effects, TFA can also interfere with the structural analysis of peptides. The strong infrared (IR) absorbance of TFA at around 1673 cm⁻¹ overlaps with the amide I band of peptides (1600–1700 cm⁻¹), which is crucial for determining their secondary structure using Fourier-transform infrared (FTIR) spectroscopy.[3][6] This interference can complicate or even prevent the accurate conformational analysis of a peptide.[6]
A Comparative Look: TFA vs. Biologically Benign Alternatives
To mitigate the risks associated with TFA, it is often exchanged for counterions with a better-established biological safety profile, such as hydrochloride (HCl) or acetate.[1][3]
Quantitative Comparison of Counterion Effects in Biological Assays
The choice of counterion can have a dramatic impact on experimental outcomes. The following table summarizes comparative data from various studies.
| Assay Type | Peptide/Compound | Counterion | Observation | Reference |
| Cell Proliferation | Amylin, Calcitonin | TFA | Reduced cell numbers and thymidine incorporation in osteoblasts. | [1][5] |
| HCl | No inhibition of proliferation observed. | [1] | ||
| Hemolytic Activity | Pexiganan (256 µg/mL) | Acetate | 30.75% hemolysis of human red blood cells. | [1] |
| Trifluoroacetate | 7.04% hemolysis. | [1] | ||
| Hydrochloride | 8.51% hemolysis. | [1] | ||
| Cytotoxicity | Temporin A | Acetate | Most toxic. | [1] |
| Trifluoroacetate | Least toxic. | [1] | ||
| Immunogenicity | MOG35-55 peptide | TFA | Onset of experimental autoimmune encephalomyelitis occurred approximately 5 days earlier than with acetate salt. | [1] |
| Acetate | Delayed onset of disease compared to TFA salt. | [1] |
Experimental Protocols: Making the Switch
For researchers who wish to avoid the confounding effects of TFA, several methods are available to exchange the counterion to a more biologically compatible one.
Protocol 1: Trifluoroacetate to Hydrochloride Exchange via Lyophilization
This is a commonly used and straightforward method.[4][7][8]
-
Dissolution: Dissolve the peptide-TFA salt in a 0.1 M hydrochloric acid (HCl) solution. A common concentration is 1 mg of peptide per 1 mL of solvent.[8] For optimal exchange, a final HCl concentration between 2 and 10 mM is recommended.[8]
-
Incubation: Let the solution stand at room temperature for at least one minute to allow for the protonation of the trifluoroacetate anion.[7][8]
-
Freezing: Freeze the solution rapidly, for example, using liquid nitrogen or a -80°C freezer.[4][8]
-
Lyophilization: Lyophilize the frozen solution overnight to remove the solvent and the volatile trifluoroacetic acid.[4][8]
-
Repeat: For complete removal of TFA, it is recommended to repeat this process at least two to four times.[3][8]
Protocol 2: Trifluoroacetate to Acetate Exchange using Anion Exchange Chromatography
This method is particularly useful for more hydrophilic peptides.[7][8]
-
Resin Preparation: Prepare a small column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion sites relative to the amount of peptide.
-
Elution with Acetate: Elute the column with a 1 M solution of sodium acetate.
-
Washing: Wash the column thoroughly with distilled water to remove any excess sodium acetate.
-
Peptide Loading: Dissolve the peptide-TFA salt in distilled water and apply it to the prepared column.
-
Elution of Peptide Acetate: Elute the column with distilled water and collect the fractions containing the peptide.
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the peptide as an acetate salt.
Protocol 3: Trifluoroacetate Removal from FTIR Samples via Spectral Subtraction
For situations where counterion exchange is not feasible, a post-acquisition data processing method can be employed to remove the interfering TFA signal from FTIR spectra.[9][10]
-
Acquire Spectra: Obtain the ATR-IR spectrum of the TFA-containing peptide sample in an aqueous solution.
-
Acquire TFA Spectrum: Obtain a reference spectrum of a TFA solution at a known concentration.
-
Spectral Subtraction: Use spectral subtraction software to subtract the TFA reference spectrum from the peptide sample spectrum. The subtraction factor should be adjusted to eliminate the characteristic strong TFA bands at 1147 and 1200 cm⁻¹.[9][10]
Visualizing the Impact and Solutions
To better understand the concepts discussed, the following diagrams illustrate the workflow for assessing counterion effects and the decision-making process for handling TFA in biological assays.
Figure 1: Workflow for comparing the biological effects of different peptide counterions.
Figure 2: Decision tree for handling TFA counterions in biological assays.
Conclusion and Recommendations
The presence of trifluoroacetate as a counterion in synthetic peptides and small molecules is not a trivial matter. The evidence clearly indicates that TFA can exert its own biological effects, thereby confounding the interpretation of experimental data. For assays where cellular health, protein activity, or conformational integrity are critical endpoints, the use of TFA salts should be carefully considered and, where possible, avoided.
Recommendations for Researchers:
-
Be Aware: Always be conscious of the counterion present in your peptide or small molecule preparations.
-
Choose Wisely: Whenever possible, opt for peptides with more biologically inert counterions such as hydrochloride or acetate, especially for in vitro and in vivo studies.[2][11][12]
-
Exchange When Necessary: If your compound is only available as a TFA salt, consider performing a counterion exchange using one of the established protocols.
-
Report Thoroughly: In publications, clearly state the salt form of the compounds used to ensure the reproducibility of your findings.
-
Interpret with Caution: If using a TFA salt is unavoidable, interpret the results with caution and acknowledge the potential for artifacts introduced by the counterion.
References
- 1. genscript.com [genscript.com]
- 2. (PDF) Fourier-transform infrared spectroscopy for monitoring proteolytic reactions using dry-films treated with trifluoroacetic acid. (2020) | Kenneth Aase Kristoffersen | 28 Citations [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 7. peptide.com [peptide.com]
- 8. lifetein.com [lifetein.com]
- 9. Infrared study of trifluoroacetic acid unpurified synthetic peptides in aqueous solution: trifluoroacetic acid removal and band assignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Allosteric modulation of glycine receptors - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Taltobulin Trifluoroacetate Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Taltobulin trifluoroacetate, a potent microtubule inhibitor, with other established anti-cancer agents. Experimental data from preclinical studies are presented to support the findings, offering valuable insights for researchers in oncology and drug development.
Mechanism of Action: A Potent Microtubule Destabilizer
This compound (formerly known as HTI-286) is a synthetic analog of the marine natural product hemiasterlin.[1][2][3] Its primary mechanism of action is the inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics.[3][4] This interference with the cellular cytoskeleton predominantly affects cells undergoing mitosis, causing a cell cycle arrest in the G2/M phase and subsequently inducing apoptosis (programmed cell death).[2][3] A key feature of Taltobulin is its ability to circumvent P-glycoprotein (P-gp) mediated multidrug resistance, a common mechanism of resistance to other microtubule-targeting agents like taxanes and vinca alkaloids.[1][5]
Comparative In Vivo Efficacy
Preclinical studies in athymic nude mice bearing human tumor xenografts have demonstrated the potent antitumor activity of this compound across a range of cancer models.
Table 1: In Vivo Efficacy of this compound in Human Tumor Xenograft Models
| Tumor Model | Drug/Vehicle | Dose & Schedule | % Tumor Growth Inhibition (TGI) | Source |
| Lox Melanoma | Taltobulin | 1.6 mg/kg, i.v., days 1, 5, 9 | 96-98% | [5] |
| Paclitaxel | 60 mg/kg, i.v., days 1, 5, 9 | 96-98% | [5] | |
| Vincristine | 1 mg/kg, i.p., days 1, 5, 9 | 96-98% | [5] | |
| KB-3-1 Epidermoid Carcinoma | Taltobulin | 1.6 mg/kg, i.v., days 1, 5, 9 | >95% | |
| Paclitaxel | 60 mg/kg, i.v., days 1, 5, 9 | >95% | ||
| KB-8-5 Epidermoid Carcinoma (P-gp overexpressing) | Taltobulin | 1.6 mg/kg, i.v., days 1, 5, 9 | 84% | [5] |
| Paclitaxel | 60 mg/kg, i.v., days 1, 5, 9 | Ineffective | [1] | |
| MX-1W Breast Carcinoma (P-gp overexpressing) | Taltobulin | 1.6 mg/kg, i.v., days 1, 5, 9 | 97% | [6] |
| Paclitaxel | 60 mg/kg, i.v., days 1, 5, 9 | Ineffective | [1] | |
| DLD-1 Colon Carcinoma (P-gp overexpressing) | Taltobulin | 1.6 mg/kg, i.v., days 1, 5, 9 | 80% | [6] |
| Vincristine | 1 mg/kg, i.p., days 1, 5, 9 | Ineffective | [1] | |
| HCT-15 Colon Carcinoma (P-gp overexpressing) | Taltobulin | 1.6 mg/kg, i.v., days 1, 5, 9 | 66% | [6] |
| Vincristine | 1 mg/kg, i.p., days 1, 5, 9 | Ineffective | [1] | |
| Lox Melanoma | Taltobulin | 3 mg/kg, p.o. | 97.3% | [6] |
| KB-3-1 Epidermoid Carcinoma | Taltobulin | 3 mg/kg, p.o. | 82% | [6] |
Experimental Protocols
The following is a generalized protocol for in vivo xenograft studies based on common practices in preclinical oncology research.
Human Tumor Xenograft Model Protocol
-
Cell Culture: Human tumor cell lines (e.g., Lox melanoma, KB-3-1 epidermoid carcinoma) are cultured in appropriate media and conditions to ensure logarithmic growth phase at the time of implantation.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are typically used. These mice are immunocompromised, which allows for the growth of human tumor cells without rejection. Animals are housed in a sterile environment.
-
Tumor Implantation: A suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in sterile PBS or culture medium) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions (length and width) are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Drug Preparation and Administration: this compound is formulated in a suitable vehicle (e.g., saline). Paclitaxel is often formulated in a mixture of Cremophor EL and ethanol, and vincristine in saline. Drugs are administered intravenously (i.v.) via the tail vein or intraperitoneally (i.p.) as per the study design. Oral (p.o.) administration is performed by gavage.
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. This is calculated by comparing the mean tumor volume in the treated groups to the mean tumor volume in the vehicle control group.
-
Toxicity and Safety Assessment: Animal body weight is monitored as a general indicator of health. Other potential signs of toxicity are also observed and recorded. More detailed toxicity studies would involve blood analysis and histopathological examination of major organs.
Visualizing the Pathway and Process
To better understand the mechanism and experimental design, the following diagrams are provided.
Caption: Taltobulin-induced apoptotic signaling pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Comparative Analysis of Hemiasterlin Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various hemiasterlin analogs, supported by experimental data. Hemiasterlin, a natural tripeptide isolated from marine sponges, and its synthetic analogs are potent antimitotic agents that inhibit tubulin polymerization.
This guide summarizes key quantitative data in a structured table, presents detailed experimental protocols for crucial assays, and visualizes the underlying signaling pathway and experimental workflows.
Performance Comparison of Hemiasterlin Analogs
The following table summarizes the in vitro cytotoxicity and tubulin polymerization inhibitory activities of selected hemiasterlin analogs. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Analog | Cancer Cell Line | Cytotoxicity IC50 (nM) | Tubulin Polymerization Inhibition IC50 (µM) | Reference |
| Hemiasterlin | Various | Sub-nanomolar | ~1 | [1] |
| Hemiasterlin A | MCF-7 | Nanomolar range | Not specified | [2] |
| Hemiasterlin B | MCF-7 | Nanomolar range | Not specified | [2] |
| HTI-286 (Taltobulin) | 18 human tumor cell lines (mean) | 2.5 ± 2.1 | Not specified | [3][4] |
| KB | Comparable to Hemiasterlin | Comparable to Hemiasterlin | [5] | |
| Hepatic tumor cell lines (mean) | 2 ± 1 | Not specified | [6] | |
| HeLa | 0.0002 ± 0.0001 | Not specified | [7] | |
| HT29 | 0.0003 ± 0.0001 | Not specified | [7] | |
| SPA110 | Not specified | More potent than Hemiasterlin | More potent than Hemiasterlin | [8][9] |
| BF65 | A549 | Low nanomolar range | Highly potent | [10] |
| BF78 | A549 | Low nanomolar range | Highly potent | [10] |
Mechanism of Action: Inhibition of Tubulin Polymerization
Hemiasterlin and its analogs exert their cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division. They bind to the Vinca domain on β-tubulin, inhibiting its polymerization into microtubules. This leads to the disassembly of the mitotic spindle, causing the cell to arrest in the M phase of the cell cycle and subsequently undergo apoptosis (programmed cell death).
References
- 1. Expeditious Total Synthesis of Hemiasterlin through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic peptides hemiasterlin, hemiasterlin A and hemiasterlin B induce mitotic arrest and abnormal spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and activity of novel analogs of hemiasterlin as inhibitors of tubulin polymerization: modification of the A segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hemiasterlin analogues incorporating an aromatic, and heterocyclic type C-terminus: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimitotic/cytotoxic activity of hemiasterlin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of hemiasterlin derivatives as potential anticancer agents that inhibit tubulin polymerization and synergize with a stilbene tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of Taltobulin Trifluoroacetate
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Taltobulin trifluoroacetate, a potent cytotoxic antimicrotubule agent.[1][2][3] Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Disclaimer: These are general guidelines based on the known hazards of cytotoxic agents and trifluoroacetate compounds. Always consult the manufacturer-specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) office for detailed protocols and local regulatory requirements before handling or disposing of this compound.
Hazard Assessment and Regulatory Overview
This compound is a potent antineoplastic agent that inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.[1][3][4] Due to its high cytotoxicity, it must be handled as a hazardous chemical. The trifluoroacetate salt form also requires consideration, as trifluoroacetic acid (TFA) is a strong, corrosive acid.[5][6]
Disposal of such compounds is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] As a chemotherapy drug, this compound waste must be segregated, managed, and transported as hazardous waste.[8]
| Hazard Classification | Description | Primary Concerns |
| Cytotoxic Agent | Potent inhibitor of cell division; antineoplastic.[1] | High acute toxicity, potential mutagenicity, and reproductive hazards. Exposure risk via inhalation, ingestion, or skin contact. |
| Trifluoroacetate Salt | Derived from Trifluoroacetic Acid (TFA), a strong acid. | TFA is corrosive and can cause severe skin burns and eye damage.[6] Waste must be segregated from incompatibles.[5][9] |
| RCRA Hazardous Waste | Likely falls under regulations for discarded commercial chemical products (U-list).[7] | Strict requirements for segregation, labeling, storage, and disposal by licensed facilities.[8] |
Personal Protective Equipment (PPE)
Before handling this compound in any form (solid or solution), the following minimum PPE is required:
-
Gloves: Double-gloving with chemotherapy-rated nitrile gloves is mandatory. Change gloves immediately upon contact with the substance.
-
Eye Protection: Wear ANSI-rated safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A disposable, fluid-resistant gown or a dedicated lab coat that is laundered professionally is required.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[10]
Waste Segregation and Disposal Procedures
Proper segregation of waste is the most critical step in the disposal process. Cytotoxic waste is categorized into two main streams: Bulk and Trace .[8]
Step 1: Identify the Waste Category
Determine if the waste contains "bulk" or "trace" amounts of this compound. The "RCRA empty" rule defines trace contamination as containing less than 3% by weight of the original chemical.[8]
-
Bulk Hazardous Waste:
-
Trace Chemotherapy Waste:
-
"RCRA empty" containers (vials, syringes with plunger fully depressed).[11]
-
Contaminated PPE (gloves, gowns, shoe covers) without visible liquid contamination.
-
Contaminated lab supplies like pipette tips, culture plates, and tubing.
-
Step 2: Use Correct Waste Containers
Place segregated waste into the appropriate, clearly labeled containers.
| Waste Category | Container Type | Container Color | Labeling Requirements |
| Bulk Hazardous Waste | RCRA-rated, leak-proof, rigid container with a sealed lid.[8] | Black | "HAZARDOUS WASTE", "CYTOTOXIC", and the chemical name "this compound".[8] |
| Trace Chemotherapy Waste | Puncture-resistant, leak-proof container for incineration.[8] | Yellow | "TRACE CHEMOTHERAPY WASTE", "INCINERATION ONLY", and the biohazard symbol.[12] |
| Contaminated Sharps | FDA-cleared sharps container. | Yellow or Black | Label as "TRACE CHEMOTHERAPY SHARPS" or "HAZARDOUS WASTE SHARPS" depending on contamination level.[12] |
Step 3: Manage Specific Waste Items
-
Pure Compound/Unused Solutions: Dispose of as Bulk Hazardous Waste in a Black container.
-
Contaminated Labware (non-sharp): Items with trace contamination (e.g., used pipette tips, empty vials) should be placed in the Yellow trace chemotherapy waste container.
-
Contaminated Sharps: Needles, syringes, and scalpels must be placed directly into a designated sharps container (Yellow for trace, Black for bulk) immediately after use. Do not recap needles.[12]
-
Aqueous Waste: Do not pour any solution containing this compound down the drain.[5] Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container for disposal.
-
Spill Cleanup: In case of a spill, use a chemotherapy spill kit. All cleanup materials (absorbent pads, contaminated PPE) must be disposed of as Bulk Hazardous Waste in a Black container.[5]
Step 4: Storage and Final Disposal
-
Keep all waste containers sealed when not in use.
-
Store containers in a designated, secure area away from incompatible materials.
-
Arrange for pickup and disposal through your institution's EHS office, which will use a licensed hazardous waste management company.
-
The primary disposal method for cytotoxic waste is high-temperature incineration.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Workflow for Segregating this compound Waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. N,beta,beta-Trimethyl-L-phenylalanyl-N-((1S,2E)-3-carboxy-1-(1-methylethyl)-2-buten-1-yl)-N,3-dimethyl-L-valinamide | C27H43N3O4 | CID 6918637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. danielshealth.com [danielshealth.com]
- 8. danielshealth.com [danielshealth.com]
- 9. amherst.edu [amherst.edu]
- 10. carlroth.com [carlroth.com]
- 11. epa.gov [epa.gov]
- 12. dam.assets.ohio.gov [dam.assets.ohio.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
